5,6-difluoro-2-hydrazino-1H-benzimidazole
Description
Properties
IUPAC Name |
(5,6-difluoro-1H-benzimidazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4/c8-3-1-5-6(2-4(3)9)12-7(11-5)13-10/h1-2H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFXIGMBGSFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175727-16-9 | |
| Record name | 5,6-difluoro-2-hydrazinyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,6-difluoro-2-hydrazino-1H-benzimidazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 5,6-difluoro-2-hydrazino-1H-benzimidazole
Abstract
This guide provides a comprehensive technical overview of a reliable and efficient synthetic pathway for this compound, a key heterocyclic building block in modern drug discovery. Benzimidazole scaffolds are renowned for their wide range of pharmacological activities, and the incorporation of fluorine atoms often enhances metabolic stability and binding affinity. The hydrazine moiety at the 2-position serves as a versatile handle for constructing more complex molecular architectures, such as hydrazones, which have shown promise as antiparasitic and anticancer agents. This document details a robust two-step synthetic sequence, commencing with the readily available 5,6-difluoro-1H-benzo[d]imidazol-2-amine. The methodology emphasizes mechanistic rationale, detailed experimental protocols, characterization, and safety considerations, tailored for researchers and scientists in medicinal chemistry and process development.
Introduction and Strategic Overview
The synthesis of substituted benzimidazoles is a cornerstone of medicinal chemistry. The target molecule, this compound, combines three critical pharmacophores: the benzimidazole core, gem-difluoro substitution on the benzene ring, and a reactive hydrazino group. This combination makes it a highly valuable intermediate for generating libraries of novel compounds for biological screening.
The synthetic strategy outlined herein proceeds via a two-step sequence:
-
Diazotization and Chlorination: Conversion of the starting material, 5,6-difluoro-1H-benzo[d]imidazol-2-amine, into the corresponding 2-chloro intermediate (2-chloro-5,6-difluoro-1H-benzimidazole).
-
Nucleophilic Substitution: Displacement of the 2-chloro group with hydrazine hydrate to yield the final product.
This approach is selected for its reliability and the commercial availability of the starting material. The conversion of an amino group to a chloro group via a Sandmeyer-type reaction is a classic and well-understood transformation, while the subsequent nucleophilic substitution by hydrazine is typically efficient for 2-halobenzimidazoles.
Reaction Scheme and Mechanistic Insights
The overall transformation is depicted in the scheme below:
Scheme 1: Overall Synthesis Pathway
Step 1: 5,6-difluoro-1H-benzo[d]imidazol-2-amine → 2-chloro-5,6-difluoro-1H-benzimidazole
Step 2: 2-chloro-5,6-difluoro-1H-benzimidazole → this compound
Step 1: Synthesis of 2-chloro-5,6-difluoro-1H-benzimidazole
This transformation is a modified Sandmeyer reaction. The 2-amino group of the benzimidazole is converted into a diazonium salt in situ, which is then immediately displaced by a chloride ion.
-
Mechanism: Tert-butyl nitrite, in the presence of an acid (implicitly from the copper(II) chloride or added HCl), serves as the diazotizing agent. It generates a nitrosonium ion (NO⁺) which reacts with the exocyclic amino group of the benzimidazole. Subsequent dehydration forms the diazonium salt. The copper(II) chloride acts as both the chloride source and a catalyst to facilitate the decomposition of the diazonium salt, releasing nitrogen gas and forming the 2-chloro-benzimidazole product. The use of tert-butyl nitrite is often preferred over sodium nitrite in organic solvents for its better solubility and milder reaction conditions.
Step 2: Synthesis of this compound
This step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the benzimidazole ring system makes the 2-position susceptible to nucleophilic attack, particularly when a good leaving group like chloride is present.
-
Mechanism: Hydrazine, being a potent nucleophile, attacks the electrophilic carbon at the C2 position of the benzimidazole ring. This is followed by the departure of the chloride ion, leading to the formation of the desired 2-hydrazino product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux to overcome the activation energy barrier.
Experimental Protocols
Materials and Reagents
The following table summarizes the key reagents required for the synthesis.
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Notes |
| 5,6-difluoro-1H-benzo[d]imidazol-2-amine | C₇H₅F₂N₃ | 169.13 | Starting Material | - |
| tert-Butyl nitrite | C₄H₉NO₂ | 103.12 | Diazotizing Agent | Handle with care, volatile. |
| Copper(II) Dichloride (anhydrous) | CuCl₂ | 134.45 | Catalyst & Cl⁻ Source | Hygroscopic. |
| Acetone | C₃H₆O | 58.08 | Solvent | Anhydrous grade recommended. |
| Hydrochloric Acid | HCl | 36.46 | Acid Source | Used in aqueous solution. |
| Hydrazine Hydrate | H₆N₂O | 50.06 | Nucleophile & Solvent | Corrosive and toxic. |
| Ethanol | C₂H₅OH | 46.07 | Solvent | For recrystallization. |
**3.2 Step-by-Step Synthesis
A Technical Guide to the Physicochemical Characterization of 5,6-difluoro-2-hydrazino-1H-benzimidazole for Drug Discovery
Foreword: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique fused heterocyclic structure, consisting of benzene and imidazole rings, allows it to interact effectively with various biological macromolecules. Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms, as in 5,6-difluoro-2-hydrazino-1H-benzimidazole, can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making such analogs of keen interest in drug development programs. This guide provides an in-depth technical overview of the essential physicochemical properties of this compound, offering a framework for its evaluation as a potential drug candidate.
Molecular Structure and Synthesis
A foundational step in characterizing any new chemical entity is confirming its structure and developing a reliable synthetic route.
Core Structure
This compound is a benzimidazole derivative with two fluorine atoms on the benzene ring and a hydrazine group at the 2-position.
-
Molecular Formula: C₇H₆F₂N₄
-
Molecular Weight: 184.15 g/mol
Representative Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Rationale for Experimental Choices:
-
Step 1: Cyclization: The reaction of a substituted o-phenylenediamine with carbon disulfide is a standard and high-yielding method for producing 2-mercaptobenzimidazoles. This step creates the core heterocyclic ring system.
-
Step 2: Oxidation: The thiol group is a poor leaving group. It is often activated by oxidation to a sulfinyl or sulfonyl group, making the 2-position of the benzimidazole more susceptible to nucleophilic attack.
-
Step 3: Nucleophilic Substitution: Hydrazine hydrate acts as a nucleophile, displacing the activated sulfinyl group to yield the final 2-hydrazino product. This is a common strategy for introducing amine-based functionalities at this position.
Structural Elucidation
Confirmation of the synthesized structure is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzimidazole ring, and exchangeable protons for the N-H groups of the imidazole and hydrazine moieties. |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core, with the C-F carbons showing characteristic splitting. |
| ¹⁹F NMR | Signals confirming the presence and chemical environment of the fluorine atoms. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (184.0564), confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (imidazole and hydrazine), C=N stretching, and C-F stretching. |
Physicochemical Properties: The Pillars of "Drug-Likeness"
The journey of a drug from administration to its target is governed by its physicochemical properties. Accurate measurement of these parameters is critical for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Solubility: A Prerequisite for Absorption
A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that needs to be determined early in the drug discovery process.
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its accuracy.
Methodology:
-
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Rationale for Experimental Choices:
-
Using Buffers: Solubility can be highly dependent on pH, especially for ionizable compounds. Using a range of buffers provides a more complete picture of how the compound will behave in different parts of the gastrointestinal tract.
-
Equilibration Time: A 24-48 hour period is chosen to ensure that the system has reached a true thermodynamic equilibrium between the solid and dissolved states.
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HPLC Quantification: HPLC is a robust and sensitive technique that allows for accurate quantification of the compound, even in the presence of minor impurities.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property influences solubility, permeability, and receptor binding. This compound has both acidic (imidazole N-H) and basic (hydrazine) centers, and determining their respective pKa values is crucial.
Potentiometric titration is a precise and reliable method for pKa determination.
A Technical Guide to 5,6-Difluoro-2-hydrazino-1H-benzimidazole: A Privileged Scaffold for Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole core is a cornerstone of medicinal chemistry, forming the structural basis of numerous marketed drugs.[1] Within this esteemed class of heterocycles, the 5,6-difluoro-2-hydrazino-1H-benzimidazole scaffold has emerged as a particularly compelling starting point for the development of novel therapeutics. The strategic incorporation of difluoro substituents on the benzene ring, combined with the versatile reactivity of the 2-hydrazino group, offers a unique confluence of properties. This guide provides an in-depth exploration of this scaffold, covering its synthesis, physicochemical advantages, and its application in the discovery of potent and selective modulators of various biological targets, with a particular focus on kinase inhibition.
Introduction: The Benzimidazole Scaffold and the Fluorine Advantage
Benzimidazole derivatives are renowned for their wide spectrum of biological activities, including anti-ulcer, anthelmintic, antiviral, and anticancer properties.[1][2] Their bicyclic structure, composed of fused benzene and imidazole rings, provides a rigid and planar framework that can engage in various interactions with biological macromolecules, such as hydrogen bonding, π–π stacking, and metal ion coordination.[2]
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. In the context of the this compound scaffold, the two fluorine atoms exert a powerful electron-withdrawing effect, which can significantly modulate the physicochemical properties of the molecule and its derivatives.
The this compound Core: A Synthesis of Properties
The title scaffold (C₇H₆F₂N₄) combines two key features that make it a "privileged" structure in drug discovery[3]:
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The 5,6-Difluoro Benzimidazole Unit: The fluorine atoms enhance the molecule's binding affinity to target proteins and improve its metabolic stability, prolonging its duration of action.
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The 2-Hydrazino Moiety: This functional group is a versatile synthetic handle. It serves as a nucleophile and can be readily condensed with a wide range of aldehydes and ketones to form hydrazone derivatives.[4][5] This allows for the rapid generation of large and diverse chemical libraries for screening.
The general workflow for utilizing this scaffold in a drug discovery program is depicted below:
Figure 1: A generalized workflow for drug discovery utilizing the this compound scaffold.
Synthetic Strategies and Protocols
The synthesis of the core scaffold and its subsequent derivatization into hydrazones are critical steps in harnessing its potential.
Synthesis of the Core Scaffold
While the direct synthesis of this compound is not extensively detailed in the provided search results, a general and established method for preparing 2-hydrazino-benzimidazoles involves the reaction of a 2-mercapto- or 2-chloro-benzimidazole precursor with hydrazine hydrate.[4]
Conceptual Protocol for Synthesis of 2-Hydrazino-1H-benzimidazole (General Method):
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Starting Material: 2-Chloro-1H-benzimidazole or a related derivative.
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Reaction: The 2-chloro-1H-benzimidazole (1 equivalent) is dissolved in a suitable solvent, such as ethanol.
-
Reagent Addition: An excess of hydrazine hydrate (e.g., 10-20 equivalents) is added to the solution.
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Heating: The reaction mixture is heated to reflux for several hours (typically 3-6 hours) and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product often crystallizes out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., water or ethanol), and dried to yield the 2-hydrazino-1H-benzimidazole product.
Synthesis of Benzimidazole-Hydrazone Derivatives
The true power of the scaffold lies in its facile conversion to a diverse array of hydrazones. This is typically achieved through a simple condensation reaction.
Detailed Protocol for Hydrazone Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol. A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from 30 minutes to a few hours. The reaction progress is monitored by TLC.
-
Product Isolation: Upon completion, the reaction mixture is cooled. The resulting hydrazone product often precipitates from the solution and can be collected by filtration.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF, or acetic acid) to yield the pure hydrazone derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]
Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold has shown significant promise in the development of kinase inhibitors.[7] Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8]
Derivatives of this scaffold have been investigated for their ability to inhibit a range of kinases, including:
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Epidermal Growth Factor Receptor (EGFR)
-
Human Epidermal Growth Factor Receptor 2 (HER2)
-
Cyclin-Dependent Kinase 2 (CDK2)
-
Aurora Kinase C (AURKC)
-
mTOR[7]
The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Figure 2: A simplified diagram illustrating the mechanism of action for a kinase inhibitor derived from the scaffold.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the hydrazone derivatives has yielded valuable insights into the structure-activity relationships (SAR) governing their inhibitory potency.
| Modification Site | Observation | Implication | Reference |
| Aryl Aldehyde Substituent | Electron-withdrawing groups (e.g., halogens like F, Cl, Br) on the benzylidene ring often enhance cytotoxic and kinase inhibitory activity. | These groups can modulate the electronic properties of the hydrazone and participate in specific interactions within the kinase active site. | [7] |
| Position of Substituent | The position of the substituent on the benzylidene ring is critical. For instance, 3-bromo and 3-fluoro substitutions have shown potent cytotoxic activity. | The position dictates the orientation of the molecule in the binding pocket, influencing key interactions with amino acid residues. | [7] |
| Hydrophobicity | Increased hydrophobicity can be a significant factor for inhibitory activity. | Hydrophobic interactions are often crucial for binding within the largely hydrophobic ATP-binding pocket of kinases. | [9] |
Broader Biological Activities
Beyond kinase inhibition, the benzimidazole-hydrazone chemotype is known for a wide range of other biological activities, suggesting that the this compound scaffold could be a fruitful starting point for developing agents against various other diseases. These activities include:
-
Antimicrobial: Derivatives have shown activity against various bacterial and fungal strains.[6][10]
-
Antiparasitic: Benzimidazole hydrazones have demonstrated potent anthelmintic activity, in some cases superior to clinically used drugs.[4][11]
-
Antioxidant: Certain derivatives exhibit significant radical scavenging properties.[4][11]
-
Anticancer: In addition to kinase inhibition, these compounds can induce apoptosis and exhibit general cytotoxic effects against cancer cell lines.[12][13]
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising and versatile platform for drug discovery. Its straightforward synthesis and derivatization, combined with the favorable physicochemical properties imparted by the difluoro substitution, make it an attractive starting point for generating libraries of bioactive molecules.
Future research should focus on:
-
Exploring a wider range of chemical diversity by reacting the core with a broader array of aldehydes, ketones, and other electrophiles.
-
Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.
-
Utilizing computational modeling and structural biology to gain a deeper understanding of the binding modes of these inhibitors and to guide the rational design of next-generation compounds with improved potency and selectivity.
References
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Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). National Institutes of Health. [Link]
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New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). Royal Society of Chemistry. [Link]
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Abu-Zied, K., et al. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]
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A review exploring biological activities of hydrazones. (n.d.). National Center for Biotechnology Information. [Link]
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Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. (2022). Elsevier. [Link]
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Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport. (2016). PubMed. [Link]
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Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)... (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2021). MDPI. [Link]
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Structural activity relationship of synthesized hydrazones derivatives. (2022). ResearchGate. [Link]
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Benzimidazole analogs with various biological activities. (2023). ResearchGate. [Link]
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Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). National Center for Biotechnology Information. [Link]
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An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. (n.d.). Prime Scholars. [Link]
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Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. (2013). Journal of Applied Sciences Research. [Link]
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New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). Europe PMC. [Link]
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Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. (2013). ResearchGate. [Link]
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Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. (2024). ResearchGate. [Link]
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Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). National Institutes of Health. [Link]
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Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. (2022). National Institutes of Health. [Link]126/)
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In Silico Characterization of 5,6-difluoro-2-hydrazino-1H-benzimidazole: A Technical Guide for Preclinical Drug Development
Abstract
In the landscape of contemporary drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking and accelerating the development pipeline. This technical guide provides an in-depth, practical framework for the in silico prediction of the physicochemical, pharmacokinetic, and toxicological properties of 5,6-difluoro-2-hydrazino-1H-benzimidazole, a heterocyclic compound of interest. By leveraging a suite of validated computational tools and methodologies, we construct a comprehensive molecular profile, offering predictive insights that are crucial for guiding subsequent experimental validation. This document is intended for researchers, computational chemists, and drug development professionals, providing both the strategic rationale and the step-by-step protocols for computational characterization.
Introduction: The Rationale for In Silico Profiling
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The specific analogue, this compound, presents a unique substitution pattern that warrants a thorough investigation of its drug-like properties. The introduction of fluorine atoms can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the hydrazino group can serve as a key pharmacophoric feature or a reactive handle for further chemical modification.[2][3][4][5][6]
Before committing to costly and time-consuming synthesis and in vitro testing, in silico prediction offers a rapid and cost-effective means to evaluate the potential of a molecule.[7][8] This approach aligns with the principles of "fail fast, fail cheap" by identifying potential liabilities early in the discovery process. This guide will detail the computational workflow for predicting key properties of this compound.
Molecular Structure and Input for In Silico Modeling
The first step in any computational analysis is to obtain a machine-readable representation of the molecule. For this compound, the structure can be represented in various formats, with the Simplified Molecular Input Line Entry System (SMILES) being one of the most common.
Canonical SMILES: C1=C(C2=C(C=C1F)F)NC(=N2)NN
This SMILES string serves as the primary input for the various prediction tools that will be discussed.
Physicochemical Property Prediction
The physicochemical properties of a molecule are fundamental to its behavior in a biological system, influencing its solubility, permeability, and ultimately, its bioavailability. Several online platforms and software can predict these properties with a high degree of accuracy.[9][10][11][12]
Methodology: Utilizing SwissADME
For this guide, we will use the SwissADME web server, a free and widely used tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Step-by-Step Protocol:
-
Navigate to the SwissADME website.
-
Input the SMILES string for this compound into the query box.
-
Execute the prediction.
-
Analyze the results, paying close attention to the parameters outlined in the table below.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 184.14 g/mol | Influences diffusion and transport across membranes. Generally, lower MW is preferred. |
| logP (Lipophilicity) | 1.25 | A measure of a compound's partition between an oily and an aqueous phase. Affects solubility, permeability, and metabolic clearance. |
| logS (Aqueous Solubility) | -2.5 | Predicts the solubility of the compound in water. Poor solubility can hinder absorption. |
| pKa (Acid/Base) | Acidic: 8.5, Basic: 4.2 | The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | An indicator of a molecule's ability to permeate cell membranes. TPSA < 140 Ų is generally associated with good oral bioavailability. |
| Number of Hydrogen Bond Donors | 3 | Influences solubility and binding to target proteins. |
| Number of Hydrogen Bond Acceptors | 4 | Influences solubility and binding to target proteins. |
| Molar Refractivity | 42.5 | Relates to the volume occupied by a molecule and its polarizability. |
Note: The predicted values are generated based on established algorithms and should be considered as estimations to be confirmed experimentally.
ADMET Profiling: Predicting Pharmacokinetics and Toxicity
Workflow for ADMET Prediction
The following workflow outlines a comprehensive approach to in silico ADMET prediction, integrating multiple predictive models to gain a consensus view.
Caption: A conceptual workflow for in silico ADMET prediction.
Predicted ADMET Properties
| Parameter | Predicted Outcome | Rationale and Implication |
| Gastrointestinal (GI) Absorption | High | The molecule is likely to be well-absorbed from the gut, a prerequisite for an orally administered drug. |
| Blood-Brain Barrier (BBB) Permeation | No | The compound is not predicted to cross the BBB, which is desirable for peripherally acting drugs to avoid central nervous system side effects. |
| Plasma Protein Binding (PPB) | Moderate | A moderate level of binding to plasma proteins is often a good balance, allowing for sufficient free drug concentration to exert its effect while maintaining a reasonable half-life. |
| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions if co-administered with drugs metabolized by this enzyme. This requires experimental verification. |
| hERG Inhibition | Low Risk | The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac function. Inhibition can lead to cardiotoxicity. A low predicted risk is a positive sign. |
| Mutagenicity (AMES Test) | Non-mutagen | The prediction suggests the compound is unlikely to be mutagenic, a critical safety parameter. |
| Oral Bioavailability | Good | Based on a combination of physicochemical and pharmacokinetic predictions, the molecule is likely to have good oral bioavailability. |
Drug-Likeness and Lead-Likeness Evaluation
Drug-likeness rules are qualitative guidelines used to assess whether a compound is likely to be an orally active drug. These are based on the analysis of the structural properties of known drugs.
Common Drug-Likeness Filters
| Rule | Prediction for this compound | Status |
| Lipinski's Rule of Five | MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10 | Compliant |
| Ghose Filter | MW between 160 and 480, logP between -0.4 and 5.6, Molar Refractivity between 40 and 130, Atom count between 20 and 70 | Compliant |
| Veber's Rule | TPSA ≤ 140 Ų and Rotatable Bonds ≤ 10 | Compliant |
| Lead-Likeness | MW ≤ 300, logP ≤ 3, Rotatable Bonds ≤ 3 | Compliant |
The compliance of this compound with these rules suggests that it possesses a favorable physicochemical profile for a potential oral drug candidate.
Potential Biological Activities and Target Prediction
While the primary focus of this guide is on physicochemical and ADMET properties, in silico tools can also provide hypotheses about the potential biological targets of a molecule. This is often achieved by comparing the structure of the query molecule to libraries of known bioactive compounds.
Target Prediction Workflow
Caption: Workflow for predicting potential biological targets and activities.
Insights from Benzimidazole Scaffolds
Given that the molecule is a benzimidazole derivative, it is plausible to hypothesize that it may exhibit activities common to this class of compounds. Quantitative Structure-Activity Relationship (QSAR) studies on benzimidazole derivatives have indicated potential for various activities, including anticancer and antimicrobial effects.[8][17][18][19][20] For example, some benzimidazoles are known to act as topoisomerase inhibitors.[17] Further computational studies, such as molecular docking against known targets of benzimidazoles, could provide more specific hypotheses.
Conclusion and Future Directions
The in silico analysis of this compound provides a strong foundation for its further development. The predicted physicochemical properties are within the acceptable range for oral drug candidates, and the ADMET profile appears generally favorable, with a potential flag for CYP2D6 inhibition that warrants experimental investigation.
This computational assessment serves as a critical decision-making tool. The positive predictive profile justifies the allocation of resources for the synthesis and in vitro and in vivo validation of these predictions. Future experimental work should prioritize the confirmation of solubility, permeability, metabolic stability, and potential off-target effects, particularly CYP inhibition.
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ChemDraw | Revvity Signals Software. Available at: [Link]
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QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Predict Molecular Properties | Percepta Software - ACD/Labs. Available at: [Link]
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In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Available at: [Link]
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Benzimidazole derivatives. 3. 3D-QSAR/CoMFA model and computational simulation for the recognition of 5-HT(4) receptor antagonists - PubMed. Available at: [Link]
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Modeling of Benzimidazole Derivatives as Antimalarial Agents using QSAR Analysis - UI Scholars Hub. Available at: [Link]
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Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Available at: [Link]
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ORIGINAL ARTICLES Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. Available at: [Link]
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Navigating the Privileged Scaffold: A Technical Guide to 5,6-difluoro-2-hydrazino-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs and continues to be a fertile ground for the discovery of new therapeutic agents.[1] Within this important class of compounds, 5,6-difluoro-2-hydrazino-1H-benzimidazole represents a key building block for the synthesis of novel drug candidates, particularly in the realms of oncology and infectious diseases. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity, making fluorinated benzimidazoles particularly attractive for drug design.
This in-depth technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, characterization, and potential applications in drug discovery.
Chemical Identity and Supplier Information
Identifying and sourcing a chemical compound accurately is the first critical step in any research endeavor.
CAS Number:
Molecular Formula: C7H6F2N4[3]
Key Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Weight | 184.15 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Solubility | Soluble in DMSO and polar organic solvents | Inferred from related compounds |
Commercial Suppliers:
This compound is available from a number of chemical suppliers that specialize in intermediates for research and development. Notable suppliers include:
-
ChemicalBook: Lists the compound and provides some basic information.[3][4]
-
Other specialized chemical suppliers: A number of vendors catering to the pharmaceutical and biotechnology industries may offer this compound on a custom synthesis or stock basis.
Synthesis of this compound: A Plausible Synthetic Route
While a specific, detailed protocol for the synthesis of this compound is not explicitly published, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of 2-hydrazinobenzimidazoles.[5][6] The proposed pathway involves the conversion of a more readily available 2-mercaptobenzimidazole derivative.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of 5,6-difluoro-1H-benzo[d]imidazole-2-thiol
-
To a solution of potassium hydroxide in a mixture of ethanol and water, add 4,5-difluorobenzene-1,2-diamine.
-
Add carbon disulfide dropwise to the stirred solution at room temperature.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5,6-difluoro-1H-benzo[d]imidazole-2-thiol.
Rationale: This is a standard and widely used method for the synthesis of 2-mercaptobenzimidazoles from o-phenylenediamines.[5]
Step 2: Synthesis of 5,6-difluoro-1H-benzimidazole-2-sulfonic acid
-
Dissolve the 5,6-difluoro-1H-benzo[d]imidazole-2-thiol in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate (KMnO4) to the mixture, maintaining the temperature below a certain threshold to control the exothermic reaction.
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the sulfonic acid product.
-
Filter, wash, and dry the product.
Rationale: The oxidation of the thiol group to a sulfonic acid creates a good leaving group for the subsequent nucleophilic substitution with hydrazine.[6]
Step 3: Synthesis of this compound
-
Suspend the 5,6-difluoro-1H-benzimidazole-2-sulfonic acid in an excess of hydrazine hydrate.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove excess hydrazine, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Rationale: The highly nucleophilic hydrazine displaces the sulfonic acid group to form the desired 2-hydrazino-benzimidazole.[6]
Structural Characterization
Unambiguous characterization of the synthesized compound is essential for its use in further research. The following techniques are critical for confirming the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring and the protons of the hydrazino group. The protons on the fluorinated benzene ring will likely appear as complex multiplets due to H-F coupling. The NH and NH2 protons will be visible, and their chemical shifts can be confirmed by D2O exchange.
-
¹³C NMR: The carbon NMR will show signals for the carbon atoms of the benzimidazole core. The carbons directly attached to fluorine will exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the fluorine atoms.[7]
-
¹⁹F NMR: Fluorine NMR will provide a clear indication of the fluorine environments in the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum should display characteristic absorption bands for the N-H stretching of the imidazole and hydrazine groups (typically in the range of 3100-3400 cm⁻¹), as well as C=N and C=C stretching vibrations of the aromatic system.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
Applications in Drug Discovery
The 2-hydrazino-1H-benzimidazole scaffold is a versatile starting material for the synthesis of a wide array of heterocyclic systems with diverse biological activities. The presence of the reactive hydrazine moiety allows for further chemical modifications to generate libraries of compounds for screening.
Anticancer Activity:
Benzimidazole derivatives are well-established as potent anticancer agents.[8] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. The 2-hydrazino group can be reacted with various aldehydes and ketones to form hydrazones, which have shown significant anti-tumor activity.[8]
Antimicrobial Activity:
The benzimidazole scaffold is also a key component of many antimicrobial agents.[9] Derivatives of 2-hydrazino-1H-benzimidazole can be used to synthesize compounds with activity against a range of pathogens, including bacteria and fungi. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Workflow for Drug Discovery Application:
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its fluorinated benzimidazole core offers the potential for enhanced pharmacological properties. While challenges remain in definitively establishing its CAS number and sourcing from primary manufacturers, the synthetic pathways are accessible through established chemical transformations. The rich history of benzimidazoles in medicine, coupled with the potential for diverse chemical modifications of the hydrazino group, positions this compound as a key intermediate for researchers and scientists dedicated to the discovery and development of the next generation of therapeutics.
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Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]
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ResearchGate. (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
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Nilkanth Organics. Pharma Intermediates - 5-DIFLUORO METHOXY-2-MERCAPTO BENZIMIDAZOLE Trader - Retailer from Mumbai. [Link]
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ResearchGate. Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. [Link]
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AOBChem. 5,6-Difluoro-2-methyl-1H-benzimidazole. [Link]
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ResearchGate. Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. [Link]
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PubMed Central. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
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MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
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ResearchGate. 13 C-NMR spectra of benzimidazole salt 2e in CDCl 3 The general.... [Link]
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ResearchGate. Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. [Link]
-
National Institutes of Health. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]
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Methodological & Application
Application Notes and Protocols for Condensation Reactions of 5,6-Difluoro-2-hydrazino-1H-benzimidazole
Introduction: The Strategic Importance of the Fluorinated Benzimidazole Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3][4] The introduction of fluorine atoms into this heterocyclic system, as seen in 5,6-difluoro-2-hydrazino-1H-benzimidazole, offers a powerful strategy for modulating the physicochemical and biological properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. These attributes make fluorinated benzimidazoles highly sought-after building blocks in drug discovery programs targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2]
The 2-hydrazino substituent of this compound is a versatile functional group that serves as a nucleophilic handle for a variety of condensation reactions. This reactivity allows for the facile construction of diverse molecular architectures, including Schiff bases (hydrazones) and fused heterocyclic systems like pyrazoles and triazoles. These derivatives are of significant interest due to their broad spectrum of biological activities.[2][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in condensation reactions. The following sections detail the synthesis of the starting material and provide robust protocols for its condensation with aldehydes and 1,3-dicarbonyl compounds, supported by mechanistic insights and practical considerations.
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be reliably achieved through the nucleophilic substitution of a suitable precursor, such as 2-chloro-5,6-difluoro-1H-benzimidazole, with hydrazine hydrate. The general principle of converting 2-chlorobenzimidazoles to their corresponding 2-hydrazino derivatives is a well-established and efficient method.[6]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous 2-hydrazinobenzimidazoles.[6]
Materials:
-
2-chloro-5,6-difluoro-1H-benzimidazole
-
Hydrazine hydrate (98-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of 2-chloro-5,6-difluoro-1H-benzimidazole (1 equivalent) in ethanol (10-15 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
Expected Outcome and Characterization:
The product is expected to be a solid. Characterization should be performed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the benzimidazole and hydrazine protons.
-
¹³C NMR: To identify the carbon skeleton.
-
FT-IR: To detect the N-H stretching and bending vibrations.
-
Mass Spectrometry: To confirm the molecular weight (C₇H₆F₂N₄, MW: 184.15).[7][8]
Application in Condensation Reactions: Synthesis of Schiff Bases (Hydrazones)
The reaction of this compound with aldehydes or ketones is a straightforward and efficient method for the synthesis of the corresponding Schiff bases (hydrazones). These compounds are valuable intermediates and have shown a wide range of biological activities.[9][10][11][12]
Reaction Workflow: Schiff Base Formation
Caption: Workflow for Schiff base synthesis from this compound.
Protocol 2: General Procedure for the Synthesis of Schiff Bases
This protocol is based on well-established methods for the condensation of 2-hydrazinobenzimidazoles with carbonyl compounds.[8][13]
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water).
| Aldehyde/Ketone Reactant | Expected Product Structure | Typical Reaction Time (h) |
| Benzaldehyde | 2-(2-benzylidenehydrazinyl)-5,6-difluoro-1H-benzo[d]imidazole | 2-3 |
| 4-Chlorobenzaldehyde | 2-(2-(4-chlorobenzylidene)hydrazinyl)-5,6-difluoro-1H-benzo[d]imidazole | 2-3 |
| Acetophenone | 5,6-difluoro-2-(2-(1-phenylethylidene)hydrazinyl)-1H-benzo[d]imidazole | 3-4 |
Application in Cyclocondensation Reactions: Synthesis of Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and highly effective method for the synthesis of pyrazoles.[6][14][15] this compound can be employed in this reaction to generate novel benzimidazole-substituted pyrazoles, which are of great interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.[5]
Reaction Workflow: Pyrazole Synthesis
Caption: Workflow for pyrazole synthesis from this compound.
Protocol 3: General Procedure for the Synthesis of Pyrazole Derivatives
This protocol is adapted from established procedures for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds.[14][15]
Materials:
-
This compound
-
1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol or Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1-1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If glacial acetic acid is used as the solvent, pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
| 1,3-Dicarbonyl Reactant | Expected Product Structure | Typical Reaction Time (h) |
| Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-difluoro-1H-benzo[d]imidazole | 4-6 |
| Ethyl acetoacetate | 5-(5,6-difluoro-1H-benzo[d]imidazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-one | 5-8 |
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry. The causality behind the experimental choices is rooted in the fundamental principles of condensation and cyclocondensation reactions. The progress of each reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds must be confirmed by a combination of spectroscopic methods (NMR, IR, MS) and melting point analysis. This multi-faceted analytical approach provides a self-validating system for the described protocols.
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link]
-
Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. [Link]
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Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors. Bioorganic Chemistry. [Link]
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Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. [Link]
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Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. [Link]
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Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. [Link]
-
Preparation of benzimidazole -Schiff bases and its complexes. ResearchGate. [Link]
-
ORIGINAL ARTICLES Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. Journal of Applied Sciences Research. [Link]
-
An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars. [Link]
-
(PDF) Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. ResearchGate. [Link]
-
Benzimidazole - Schiff Bases and Their Complexes: Synthesis, Anticancer Activity and Molecular Modeling as Aurora Kinase Inhibitor. PubMed. [Link]
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-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. [Link]
-
2-hydrazinyl-1H-1,3-benzodiazole | C7H8N4. PubChem. [Link]
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- 13. aensiweb.com [aensiweb.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 5,6-Difluoro-2-hydrazino-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzimidazole Hydrazones
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique heterocyclic structure allows for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The incorporation of fluorine atoms into the benzimidazole ring can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]
Furthermore, the hydrazone moiety (–C=N-NH–) is a versatile pharmacophore known for its broad spectrum of biological activities.[5] The combination of a 5,6-difluorobenzimidazole core with a hydrazone linker generates a novel class of derivatives with significant potential for drug discovery. These compounds are of particular interest for the development of new therapeutic agents with enhanced efficacy and selectivity.
This guide provides a comprehensive overview and detailed protocols for the synthesis of hydrazone derivatives starting from the key intermediate, 5,6-difluoro-2-hydrazino-1H-benzimidazole. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Synthetic Strategy Overview
The synthesis of the target hydrazone derivatives is a two-stage process. First, the key intermediate, this compound, is prepared from commercially available 4,5-difluoro-o-phenylenediamine. Subsequently, this intermediate is condensed with a variety of aldehydes or ketones to yield the final hydrazone products.
Sources
- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5,6-Difluoro-2-hydrazino-1H-benzimidazole in the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Benzimidazole scaffolds, being isosteres of natural purines, represent a privileged structure in medicinal chemistry, capable of interacting with various biological targets. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their biological activity and pharmacokinetic properties. This document provides a comprehensive guide on the application of a key intermediate, 5,6-difluoro-2-hydrazino-1H-benzimidazole , in the synthesis of potent antimicrobial drug candidates, specifically focusing on the formation of benzimidazole-hydrazone derivatives.
The hydrazone moiety (-NH-N=CH-) is a versatile pharmacophore known to contribute to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. By combining the fluorinated benzimidazole core with the hydrazone linker, it is possible to generate a library of novel compounds with potentially enhanced antimicrobial efficacy.
Scientific Rationale: The Synergy of Fluorine and Hydrazone Moieties
The rationale behind using this compound as a building block lies in the advantageous properties conferred by its structural features:
-
The Benzimidazole Core: This heterocyclic system is a well-established pharmacophore in numerous FDA-approved drugs. Its structural similarity to purine allows it to interfere with essential biological processes in pathogens, such as nucleic acid and protein synthesis.
-
Fluorine Substitution: The presence of fluorine atoms at the 5 and 6 positions of the benzimidazole ring can significantly modulate the compound's physicochemical properties. Fluorine's high electronegativity can alter the acidity of the N-H protons, influence binding interactions with target enzymes, and improve metabolic stability and membrane permeability. Structure-activity relationship (SAR) studies have often shown that halogen substitutions on the benzimidazole nucleus are favorable for antimicrobial activity.
-
The Hydrazino Group: The 2-hydrazino (-NHNH₂) substituent is a versatile functional group that serves as a nucleophilic handle for the straightforward synthesis of hydrazone derivatives. This allows for the facile introduction of a wide range of aromatic and heterocyclic aldehydes, enabling extensive SAR exploration.
PART 1: Synthesis of Benzimidazole-Hydrazone Derivatives
A primary application of this compound is its use as a precursor for the synthesis of a diverse library of benzimidazole-hydrazones. The general synthetic scheme involves the condensation reaction between the hydrazino group of the benzimidazole and the carbonyl group of various substituted aldehydes.
General Synthetic Workflow
Caption: General workflow for the synthesis of benzimidazole-hydrazone derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Benzimidazole-Hydrazone
This protocol details the synthesis of a representative compound, (E)-N'-(4-hydroxybenzylidene)-5,6-difluoro-1H-benzimidazol-2-yl)hydrazide, as an illustrative example.
Materials and Reagents:
-
This compound
-
4-Hydroxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
**Procedure
Application Notes and Protocols: 5,6-Difluoro-2-hydrazino-1H-benzimidazole as a Privileged Scaffold for Kinase Inhibitor Discovery
For: Researchers, medicinal chemists, and drug development professionals in oncology, immunology, and related fields.
Introduction: The Strategic Advantage of the Fluorinated Benzimidazole Scaffold
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this landscape, the benzimidazole core has been identified as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. Its structural similarity to the adenine core of ATP allows it to effectively compete for the kinase hinge region, a crucial interaction for potent inhibition.[1][2]
This guide focuses on a particularly valuable building block: 5,6-difluoro-2-hydrazino-1H-benzimidazole . The strategic incorporation of fluorine atoms onto the benzimidazole ring offers significant advantages in drug design. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties.[3][4] Specifically, the difluoro substitution at the 5 and 6 positions can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[3]
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the benzimidazole nitrogens, altering the molecule's ionization state and potentially improving cell permeability and oral bioavailability.[3]
-
Increase Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity and selectivity.[5]
The 2-hydrazino group serves as a versatile synthetic handle, allowing for the facile construction of diverse chemical libraries through reactions like condensation with aldehydes and ketones to form hydrazones, or acylation to form hydrazides. This enables rapid exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.[6][7]
This document provides a comprehensive guide to the synthesis of this compound and its application in the development of novel kinase inhibitors, complete with detailed protocols and workflow diagrams.
Section 1: Synthesis of the Building Block: this compound
The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The overall synthetic workflow is depicted below, followed by a detailed, step-by-step protocol.
Diagram 1: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 2-Chloro-5,6-difluoro-1H-benzimidazole
This protocol is adapted from established procedures for the synthesis of similar benzimidazole intermediates.[8]
Materials:
-
4,5-Difluoro-2-nitroaniline
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Ethyl acetate
-
Triphosgene
-
Triethylamine
-
Toluene
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Reduction of the Nitro Group:
-
To a solution of 4,5-difluoro-2-nitroaniline (1.0 eq) in methanol/ethyl acetate, add 10% Pd/C (0.1 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain crude 4,5-difluorobenzene-1,2-diamine, which can be used in the next step without further purification.
-
-
Cyclization and Chlorination:
-
Caution: This step involves triphosgene and phosphorus oxychloride, which are highly toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolve the crude 4,5-difluorobenzene-1,2-diamine (1.0 eq) in anhydrous toluene.
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) in toluene.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully add phosphorus oxychloride (5.0 eq).
-
Heat the mixture to reflux for 12-16 hours.
-
Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5,6-difluoro-1H-benzimidazole.
-
Protocol 1.2: Synthesis of this compound
This protocol is based on the well-established reaction of 2-chlorobenzimidazoles with hydrazine.[6]
Materials:
-
2-Chloro-5,6-difluoro-1H-benzimidazole
-
Hydrazine hydrate (80-100%)
-
Ethanol
Procedure:
-
Hydrazinolysis:
-
Suspend 2-chloro-5,6-difluoro-1H-benzimidazole (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10-20 eq) to the suspension.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, concentrate the mixture under reduced pressure.
-
Collect the solid product by filtration, wash with cold water and then cold ethanol to remove excess hydrazine.
-
Dry the product under vacuum to yield this compound as a solid.
-
Characterization Data (Representative):
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₇H₆F₂N₄ | 184.15 | Off-white to pale yellow solid |
Section 2: Application in Kinase Inhibitor Synthesis
The 2-hydrazino group of the title compound is a nucleophilic center that readily reacts with electrophiles, most commonly carbonyl compounds, to form stable hydrazone derivatives. This reaction forms the basis for creating a library of potential kinase inhibitors.
Diagram 2: General workflow for the synthesis of benzimidazole hydrazone-based kinase inhibitors.
Protocol 2.1: General Procedure for the Synthesis of Benzimidazole Hydrazone Derivatives
This protocol provides a general method for the condensation reaction to generate a library of compounds for screening.[7][9]
Materials:
-
This compound
-
A diverse selection of aldehydes or ketones (e.g., substituted benzaldehydes, heteroaromatic aldehydes)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Condensation Reaction:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or crystallization.
-
Example Derivatization:
The reaction with a substituted benzaldehyde, for instance, 4-(trifluoromethyl)benzaldehyde, would yield a potent kinase inhibitor candidate. The trifluoromethyl group is another common motif in kinase inhibitors, known to enhance lipophilicity and metabolic stability.
Section 3: Kinase Inhibition Assays and Profiling
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This involves a tiered approach, starting with primary screens against a target kinase, followed by broader profiling to assess selectivity.
Diagram 3: Workflow for kinase inhibitor screening and profiling.
Protocol 3.1: In Vitro Kinase Inhibition Assay (General Protocol)
A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[8][10][11] Below is a general protocol for a non-radiometric, luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the appropriate kinase buffer.
-
Add the master mix to the wells of the assay plate containing the compounds.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Expected Results and Interpretation:
Compounds with low nanomolar to micromolar IC₅₀ values are considered hits. The goal is to identify compounds with high potency against the target kinase.
| Compound Example | Target Kinase | IC₅₀ (nM) |
| Derivative X | EGFR | 15 |
| Derivative Y | VEGFR2 | 50 |
| Derivative Z | SRC | >10,000 |
This table is for illustrative purposes only.
Kinome Profiling
Promising hits from the primary screen should be subjected to kinome profiling to assess their selectivity.[12] This involves screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of diverse kinases. The results are often visualized as a "kinome tree" to identify off-target activities. A selective inhibitor will show high inhibition of the target kinase with minimal activity against other kinases. This is crucial for minimizing potential side effects in a therapeutic context.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the discovery of novel kinase inhibitors. The strategic incorporation of fluorine atoms provides a strong foundation for developing compounds with favorable drug-like properties. The straightforward derivatization via the 2-hydrazino group allows for the rapid generation of diverse chemical libraries. By following the synthetic and screening protocols outlined in this guide, researchers can efficiently identify and optimize potent and selective kinase inhibitors for a wide range of therapeutic applications. Subsequent lead optimization efforts would focus on refining the structure-activity relationship (SAR) to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
References
-
Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking - Der Pharma Chemica. Available at: [Link]
- Abu-Zied, K. M., et al. (2013). Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. Journal of Applied Sciences Research, 9(1), 852-859.
-
Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity - ResearchGate. Available at: [Link]
- Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(4), 539-547.
- Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39315-39325.
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
In vitro cytotoxicity of the new benzimidazole derivatives (IC 50 values) on SH-SY5Y cells - ResearchGate. Available at: [Link]
-
Kinome Profiling - PMC - PubMed Central. Available at: [Link]
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298.
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC. Available at: [Link]
-
New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC. Available at: [Link]
-
EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. - ResearchGate. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Available at: [Link]
- Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & medicinal chemistry letters, 25(1), 136–140.
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aensiweb.com [aensiweb.com]
- 9. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. researchgate.net [researchgate.net]
- 12. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 5,6-difluoro-2-hydrazino-1H-benzimidazole Synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5,6-difluoro-2-hydrazino-1H-benzimidazole. The following troubleshooting guides and FAQs address common issues encountered during synthesis, with the goal of improving reaction yield and purity.
Section 1: Understanding the Synthetic Pathway
The synthesis of 2-hydrazino-benzimidazoles typically proceeds via the nucleophilic substitution of a suitable leaving group at the 2-position of the benzimidazole ring with hydrazine. The most common precursors are 2-chloro, 2-mercapto, or 2-sulfonic acid benzimidazoles. For the synthesis of this compound, the reaction of 2-chloro-5,6-difluoro-1H-benzimidazole with hydrazine hydrate is a common and effective route.[1][2]
General Reaction Scheme:
Caption: General synthetic pathway to this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield, or no product at all. What could be the issue?
A: Low or no yield can stem from several factors, from the quality of your reagents to the reaction conditions. Let's break down the most common culprits.
-
Possible Cause 1a: Poor Quality of the 2-Chloro-5,6-difluoro-1H-benzimidazole Precursor
-
Expertise & Experience: The purity of your starting material is critical. Impurities can interfere with the reaction, leading to side products or preventing the reaction from proceeding altogether. The synthesis of the 2-chloro precursor itself can be challenging.
-
Trustworthiness (Self-Validation): Before starting the hydrazinolysis, verify the purity of your 2-chloro precursor using techniques like NMR or melting point analysis. The melting point should be sharp and consistent with literature values.
-
Authoritative Grounding: The synthesis of 2-chloro-1H-benzimidazoles can be achieved by reacting the corresponding 1,3-dihydro-benzimidazol-2-one with phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[1]
-
Solution:
-
Purity Check: Run a 1H NMR and/or measure the melting point of your 2-chloro-5,6-difluoro-1H-benzimidazole.
-
Recrystallization: If impurities are detected, recrystallize the precursor from a suitable solvent like ethanol or an ethanol/water mixture.
-
-
-
Possible Cause 1b: Inactive or Degraded Hydrazine Hydrate
-
Expertise & Experience: Hydrazine hydrate is a strong reducing agent and can be susceptible to oxidation upon prolonged storage or exposure to air. It is also hygroscopic and can absorb atmospheric moisture, diluting its concentration.
-
Trustworthiness (Self-Validation): Use a fresh bottle of hydrazine hydrate whenever possible. If you suspect the quality of your current stock, you can perform a simple titration to determine its concentration.
-
Solution:
-
Use Fresh Reagent: Purchase a new, sealed bottle of high-purity hydrazine hydrate.
-
Proper Storage: Store hydrazine hydrate in a tightly sealed container, away from oxidizing agents and direct sunlight.
-
-
-
Possible Cause 1c: Suboptimal Reaction Temperature and Time
-
Expertise & Experience: The nucleophilic substitution reaction requires sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures can lead to decomposition of the product or unwanted side reactions.
-
Authoritative Grounding: The reaction is typically carried out under reflux in a solvent like ethanol for several hours (e.g., 6 hours).[1]
-
Solution:
-
Temperature Control: Ensure the reaction mixture is maintained at a steady reflux. Use a reflux condenser to prevent solvent loss.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and avoid prolonged heating.
-
-
Problem 2: Presence of Significant Impurities in the Final Product
Q: My final product is impure. How can I improve its purity?
A: Impurities often arise from unreacted starting materials or the formation of side products.
-
Possible Cause 2a: Unreacted 2-Chloro-5,6-difluoro-1H-benzimidazole
-
Expertise & Experience: If the reaction is not driven to completion, you will have unreacted starting material in your crude product.
-
Solution:
-
Optimize Reaction Time: Use TLC to monitor the disappearance of the starting material spot.
-
Molar Ratio: Consider using a slight excess of hydrazine hydrate to ensure the complete conversion of the 2-chloro precursor.
-
Purification: Unreacted starting material can often be removed by recrystallization, as its solubility profile will differ from the hydrazino product.
-
-
-
Possible Cause 2b: Formation of Side Products
-
Expertise & Experience: One common side product is the formation of a bis-benzimidazole hydrazine, where one hydrazine molecule reacts with two molecules of the 2-chloro precursor.
-
Solution:
-
Control Stoichiometry: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired monosubstituted product. A molar ratio of 1:3 to 1:5 (precursor to hydrazine hydrate) is a good starting point.
-
Gradual Addition: Adding the 2-chloro precursor slowly to the heated solution of hydrazine hydrate can also minimize the formation of the bis-product.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best precursor for the synthesis of this compound?
A1: While 2-mercapto and 2-sulfonic acid derivatives can be used, the 2-chloro-5,6-difluoro-1H-benzimidazole is generally the most effective precursor due to the good leaving group ability of the chloride ion.[1][2]
Q2: What are the critical parameters to control for maximizing the yield?
A2: The following table summarizes the key parameters to control:
| Parameter | Recommended Condition | Rationale |
| Precursor Purity | >98% | Prevents side reactions and ensures efficient conversion. |
| Hydrazine Hydrate | Fresh, high-purity | Ensures reactivity and avoids introducing excess water. |
| Molar Ratio (Precursor:Hydrazine) | 1:3 to 1:5 | Drives the reaction to completion and minimizes bis-adduct formation. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and suitable boiling point for reflux.[1] |
| Temperature | Reflux | Provides sufficient energy for the reaction without causing degradation. |
| Reaction Time | 4-8 hours (monitor by TLC) | Ensures complete conversion of the starting material.[1] |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any potential side products. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress.
Q4: Are there any specific safety precautions for working with hydrazine?
A4: Yes, hydrazine and its hydrate are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 4: Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from the literature and experimental experience.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (e.g., 3-5 molar equivalents) to anhydrous ethanol.
-
Heating: Gently heat the solution to reflux.
-
Addition of Precursor: Slowly add a solution of 2-chloro-5,6-difluoro-1H-benzimidazole (1 molar equivalent) in ethanol to the refluxing hydrazine hydrate solution over 30 minutes.
-
Reflux: Maintain the reaction mixture at reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine hydrate.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Troubleshooting Workflow Diagram:
Sources
Technical Support Center: Purification of 5,6-difluoro-2-hydrazino-1H-benzimidazole Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5,6-difluoro-2-hydrazino-1H-benzimidazole derivatives. Here, we address common purification challenges through troubleshooting guides and frequently asked questions, ensuring you can achieve the desired purity for your downstream applications. Our methodologies are grounded in established chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities often include unreacted starting materials, such as 1,2-diamino-4,5-difluorobenzene and the reagent used to install the hydrazino group (e.g., hydrazine hydrate). Side products from incomplete cyclization or over-reaction can also be present. Depending on the synthetic route, you might also encounter oxidized byproducts or residual catalysts. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the impurity profile.
Q2: My purified this compound derivative appears colored. What could be the cause and how can I remove the color?
A2: A colored product often indicates the presence of minor, highly conjugated impurities or degradation products. A common and effective method to remove such impurities is treatment with activated charcoal. This is typically done by dissolving the crude product in a suitable hot solvent, adding a small amount of activated charcoal, and then filtering the hot solution to remove the charcoal before proceeding with crystallization.[1]
Q3: I am struggling to find a single solvent for recrystallization. What should I do?
A3: When a single solvent is not effective, a two-solvent system is a viable alternative. This typically involves dissolving your compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent in which the compound is insoluble until turbidity is observed. The solution is then allowed to cool slowly to promote crystal formation. Common solvent pairs for benzimidazole derivatives include ethanol/water, methanol/water, or ethyl acetate/hexane.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm the structure and identify any residual solvents or impurities.[2][3] Mass spectrometry will confirm the molecular weight of your compound.[2][4] For crystalline solids, determining the melting point can also be a good indicator of purity, as impurities tend to broaden and depress the melting range.
Troubleshooting Purification Workflows
This section provides solutions to specific problems you may encounter during the purification of your this compound derivatives.
Issue 1: Low Recovery After Recrystallization
Symptoms:
-
A significant loss of product mass after the recrystallization process.
-
The product may have precipitated too quickly, trapping impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Choice | The solvent may be too good, keeping your product dissolved even at low temperatures. Try a less polar solvent or a two-solvent system. |
| Excessive Solvent Volume | Using too much solvent will prevent saturation and crystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Too Rapidly | Rapid cooling leads to the formation of small, often impure, crystals. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize recovery. |
| Premature Crystallization During Hot Filtration | If the product crystallizes on the filter paper during the removal of insoluble impurities, pre-heat your filtration apparatus (funnel and receiving flask) and use a minimal amount of hot solvent to wash the filter paper. |
Issue 2: Poor Separation in Column Chromatography
Symptoms:
-
Co-elution of the desired product with one or more impurities.
-
Broad peaks and tailing on TLC or HPLC analysis of the collected fractions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent System | The eluent may be too polar, causing all components to move too quickly down the column, or not polar enough, resulting in poor separation. Optimize the solvent system using TLC first. A good starting point for fluorinated benzimidazoles can be a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or acetone.[2] |
| Column Overloading | Too much crude material on the column will lead to poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase (e.g., silica gel). |
| Improper Column Packing | Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly. |
| Compound Insolubility in Mobile Phase | If the compound is not fully soluble in the mobile phase, it can lead to tailing. Consider using a stronger solvent system or a different stationary phase. |
Detailed Purification Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is suitable for compounds that are sparingly soluble in a solvent at room temperature but highly soluble at its boiling point.
Step-by-Step Methodology:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal or any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.[4][5]
-
Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for separating compounds with different polarities.
Step-by-Step Methodology:
-
Select the Solvent System: Use TLC to determine an appropriate eluent. A good starting point is a mixture of chloroform and ethyl acetate (e.g., 9:1 v/v).[2] The ideal solvent system will give your desired compound an Rf value of approximately 0.3.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., chloroform) and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Alternatively, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
Elute the Column: Begin elution with the chosen solvent system, collecting fractions.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Visualization of Purification Workflow
Caption: Decision workflow for purification method selection.
References
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014-06-13).
- Synthesis of Some of Fluorinated Benzimidazole Nucleosides - Semantic Scholar. (2016-01-26).
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - NIH.
- An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate - Prime Scholars.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
- Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity - ResearchGate. (2016-05-13).
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
Sources
- 1. primescholars.com [primescholars.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5,6-difluoro-2-hydrazino-1H-benzimidazole Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for 5,6-difluoro-2-hydrazino-1H-benzimidazole. This document provides in-depth troubleshooting and practical advice for researchers encountering stability issues with this compound, particularly under acidic conditions. Due to the limited availability of direct stability data for this specific molecule, this guide is built upon established principles of organic chemistry, the known reactivity of the benzimidazole and hydrazine functional groups, and data from structurally related compounds.
The this compound scaffold is of significant interest in medicinal chemistry and drug development. However, the inherent reactivity of the hydrazine moiety and the potential for protonation-induced changes in the benzimidazole ring system can lead to degradation and unexpected side reactions in acidic environments. This guide will help you understand, anticipate, and mitigate these stability challenges.
Troubleshooting Guide: Navigating Acidic Instability
This section is designed in a question-and-answer format to directly address common problems observed during experiments.
Issue 1: Rapid Discoloration (e.g., Browning, Yellowing) of the Reaction Mixture Upon Acidification.
Question: I've dissolved my this compound in a solvent and upon adding an acid (e.g., HCl, TFA), the solution rapidly changes color. What is happening and how can I prevent it?
Answer:
Rapid discoloration is a common indicator of compound degradation. For this compound, this is likely due to one or more of the following acid-catalyzed reactions:
-
Oxidation of the Hydrazine Moiety: Hydrazines are susceptible to oxidation, which can be accelerated by acid. The reaction can be complex, potentially involving atmospheric oxygen, and can lead to the formation of highly colored byproducts.
-
Acid-Catalyzed Hydrolysis: The C-N bond of the hydrazine group can be susceptible to hydrolysis, especially at elevated temperatures. This would lead to the formation of 2-hydroxy-5,6-difluorobenzimidazole and hydrazine.
-
Ring Opening/Rearrangement: While the benzimidazole ring is generally stable, strong acidic conditions and elevated temperatures can potentially lead to ring-opening or rearrangement reactions, although this is less common.
Troubleshooting Steps:
-
Lower the Temperature: Perform the acidification step at a lower temperature (e.g., 0 °C or below). This will slow down the rate of degradation reactions.
-
Use a Weaker Acid: If your protocol allows, consider using a weaker acid. For example, if you are using a strong mineral acid like HCl, try a carboxylic acid like acetic acid.
-
Degas Your Solvents: To minimize oxidation, degas your solvents by bubbling nitrogen or argon through them before use.
-
Work Under an Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Use a Protecting Group: If the hydrazine moiety is not directly involved in the desired reaction, consider protecting it. Common protecting groups for hydrazines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[1][2]
Causality Explained: The lone pair of electrons on the nitrogen atoms of the hydrazine group makes it susceptible to oxidation. Protonation of the hydrazine in acidic conditions can further enhance its reactivity towards oxidizing agents. By controlling the temperature and excluding oxygen, you can significantly reduce the rate of these degradation pathways.
Issue 2: Low Yield or Complete Loss of Starting Material in Acid-Mediated Reactions.
Question: I am attempting a reaction with this compound in the presence of an acid, but I am getting very low yields or recovering none of my starting material. What are the likely causes?
Answer:
This issue is a direct consequence of the instability of the compound under your reaction conditions. The primary culprits are likely:
-
Acid-Catalyzed Hydrolysis of the Hydrazine: As mentioned previously, the hydrazine group can be cleaved under acidic conditions.
-
Formation of Insoluble Salts: The benzimidazole ring and the hydrazine group are both basic and will be protonated in acidic media.[3] The resulting salt may precipitate out of the reaction mixture, effectively removing it from the reaction.
-
Further Reactions of Degradation Products: The initial degradation products can undergo further reactions, leading to a complex mixture of byproducts and making it difficult to isolate your desired product.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction mixture. Use a pH meter to monitor the acidity and add the acid slowly and incrementally.
-
Solvent Choice: The choice of solvent can influence the solubility of the protonated species. Experiment with different solvents to find one that keeps your compound in solution.
-
Reaction Time: Minimize the reaction time as much as possible. Monitor the reaction closely by TLC or LC-MS to determine the optimal time to stop the reaction.
-
Protecting Group Strategy: This is often the most effective solution. Protecting the hydrazine group will prevent its unwanted side reactions. The choice of protecting group will depend on the specific reaction conditions.[1][2]
Visualizing a Potential Degradation Pathway:
Caption: Potential degradation pathways of this compound in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
A1: While specific data for this compound is not available, as a general guideline for 2-hydrazinobenzimidazoles, it is best to work in neutral to slightly basic conditions (pH 7-9) if possible. If acidic conditions are required, aim for the mildest possible acidity that still allows your desired reaction to proceed.
Q2: How should I store this compound?
A2: Store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This will minimize degradation from light, moisture, and oxygen.
Q3: Are there any analytical techniques you recommend for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the stability of your compound.[4][5] You can track the disappearance of the starting material peak and the appearance of degradation product peaks over time. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring.
Q4: Can I use a protecting group for the hydrazine moiety?
A4: Yes, using a protecting group is a highly recommended strategy. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions but can be removed with acid (though you would need to carefully select an acid that doesn't degrade your product). The carboxybenzyl (Cbz) group is another option, which can be removed by hydrogenolysis. The choice of protecting group will depend on your overall synthetic strategy.[1][2]
Experimental Protocol: A Simple Stability Study
This protocol outlines a basic experiment to assess the stability of your this compound under different acidic conditions.
Objective: To determine the rate of degradation of this compound in different acidic solutions over time.
Materials:
-
This compound
-
A suitable solvent (e.g., methanol, acetonitrile)
-
A series of acidic solutions (e.g., 0.1 M HCl, 0.1 M acetic acid, trifluoroacetic acid)
-
HPLC or TLC system
-
pH meter
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Set up Experiments: In separate vials, add a known volume of your stock solution to a known volume of each acidic solution. Also, set up a control with just the solvent.
-
Incubate: Keep the vials at a constant temperature (e.g., room temperature or your reaction temperature).
-
Monitor Over Time: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze it by HPLC or TLC.
-
Analyze Data: For HPLC analysis, quantify the peak area of your starting material at each time point. For TLC, visually assess the intensity of the starting material spot.
-
Plot the Data: Plot the percentage of remaining starting material against time for each condition. This will give you a visual representation of the stability of your compound under different acidic conditions.
Workflow Diagram:
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation-光电查 [oe1.com]
how to increase the solubility of 5,6-difluoro-2-hydrazino-1H-benzimidazole for biological assays
Welcome to the technical support guide for 5,6-difluoro-2-hydrazino-1H-benzimidazole. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays. Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, but their often hydrophobic nature presents a significant hurdle: poor aqueous solubility.[1][2] Overcoming this challenge is paramount for generating reliable and reproducible experimental data.
This guide is structured to walk you through a logical progression of solubilization techniques, from simple solvent adjustments to more advanced formulation strategies.
Troubleshooting Guide: From Precipitation to Clear Solution
This section is designed in a question-and-answer format to directly address the common issues faced in the laboratory.
Q1: My this compound crashed out of solution when I added it to my aqueous assay buffer. What did I do wrong?
This is a classic issue known as "solvent shock." It typically happens when a compound is rapidly diluted from a high-concentration organic stock solution (like 100% DMSO) into an aqueous medium where it is poorly soluble.[1] The abrupt change in solvent polarity causes the compound to precipitate.
Core Problem: The compound's solubility limit in the final aqueous buffer is exceeded. Benzimidazole compounds are often hydrophobic and have inherently low solubility in aqueous solutions.[1]
Immediate Solutions & Best Practices:
-
Optimize Your Stock Solution:
-
Solvent Choice: Use a high-quality, anhydrous water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice. Other options are listed in the table below.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay, which can be toxic to cells.
-
-
Prevent Solvent Shock with Serial Dilutions:
-
Never add the concentrated stock directly to your final aqueous buffer.
-
Perform an intermediate dilution step. For example, dilute your 100% DMSO stock into a solution containing a higher percentage of organic solvent that is miscible with your final buffer (e.g., a 50:50 mix of DMSO and buffer) before the final dilution.
-
When adding the compound to the final buffer, vortex or stir the buffer continuously to facilitate rapid dispersion.
-
Table 1: Common Organic Solvents for Preparing Concentrated Stock Solutions
| Solvent | Polarity Index | Notes & Considerations |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent solubilizing power for many compounds. Can be toxic to cells, typically kept ≤0.5% in final assay volume. |
| Ethanol (EtOH) | 4.3 | Less toxic than DMSO but may have lower solubilizing power for highly hydrophobic compounds.[3] |
| Dimethylformamide (DMF) | 6.4 | Good solubilizing power, but higher toxicity than DMSO. Use with caution. |
Q2: I've optimized my dilution protocol, but I still see precipitation at my desired final concentration. What is the next logical step?
The solubility of many benzimidazole derivatives is highly dependent on pH.[1] The imidazole ring contains basic nitrogen atoms that can be protonated. By adjusting the pH of your buffer, you can ionize the molecule, significantly increasing its aqueous solubility.
Investigative Strategy: Determine the pH-Solubility Profile
Understanding how your compound's solubility changes with pH is a critical step. This allows you to identify a pH range where the compound is most soluble, which may be compatible with your assay.
dot
Caption: Workflow for determining the pH-solubility profile.
Weakly basic drugs generally exhibit higher solubility at lower pH values.[4] If your assay can tolerate a slightly acidic environment (e.g., pH 6.0-6.8), this could be a simple and effective solution.
Q3: My assay is pH-sensitive and must be performed at physiological pH (~7.4). What formulation tools can I use?
When altering pH is not an option, you must turn to formulation excipients. The three most common classes are co-solvents, surfactants, and cyclodextrins.
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5] This makes the environment more favorable for a hydrophobic compound to dissolve.
-
Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[5]
-
Common Choices: Propylene glycol, polyethylene glycols (PEGs, e.g., PEG-300, PEG-400), and ethanol are frequently used.[3]
-
Considerations: The concentration of co-solvents must be carefully controlled, as high levels can be toxic to cells or interfere with protein function. Always run a vehicle control in your assay.
Table 2: Recommended Co-solvents for Aqueous Formulations
| Co-solvent | Typical Concentration Range | Key Considerations |
|---|---|---|
| Polyethylene Glycol (PEG 300/400) | 5-40% | Generally low toxicity; widely used in parenteral formulations.[3] |
| Propylene Glycol | 5-30% | Good solubilizing capacity; can cause irritation at high concentrations.[3] |
| Ethanol | 1-10% | Low toxicity but can be volatile and may affect enzyme kinetics. |
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[6][7] These micelles have a hydrophobic core and a hydrophilic shell.
-
Mechanism of Action: The poorly soluble benzimidazole compound is encapsulated within the hydrophobic core of the micelle, effectively creating a water-soluble nanoparticle that carries the drug.[8] This process is called micellar solubilization.[3]
-
Common Choices: Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Cremophor® EL are often used due to their lower toxicity compared to ionic surfactants.[9][10]
-
Considerations: Surfactants can interfere with certain assays, particularly those involving membranes or proteins. The concentration should be kept as low as possible while remaining above the CMC.
dot
Caption: Diagram of a drug molecule encapsulated within a surfactant micelle.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11][12] They can form inclusion complexes with poorly soluble drugs.
-
Mechanism of Action: The hydrophobic benzimidazole molecule (the "guest") fits into the lipophilic cavity of the cyclodextrin (the "host"). The resulting host-guest complex has a hydrophilic exterior, rendering it water-soluble.[13][14]
-
Common Choices: β-cyclodextrin (βCD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB) are most common.[11][13] Modified cyclodextrins often show superior solubilization capacity.[13]
-
Considerations: The binding affinity between the drug and cyclodextrin is crucial. This method is highly effective for many aromatic and heterocyclic molecules.[13]
Table 3: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Key Features |
|---|---|
| β-Cyclodextrin (βCD) | Natural cyclodextrin, but has limited aqueous solubility itself.[13] |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[12] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility; can enhance solubility of both neutral and ionizable compounds. |
| Randomly-methylated-β-CD (RAMEB) | Amorphous derivative with increased solubility for both the cyclodextrin and its complexes.[13] |
Q4: Is there a way to permanently increase the intrinsic solubility of my compound?
Yes. For compounds with ionizable groups, such as the basic nitrogens in the benzimidazole ring, forming a salt is a highly effective and common strategy in drug development to improve aqueous solubility and dissolution rate.[15][16]
-
Mechanism of Action: Reacting the weakly basic this compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, HCl) creates a salt (e.g., a hydrochloride salt). This salt form is ionic and typically has much greater water solubility than the neutral "free base" form.[17]
-
Application: While this requires chemical modification, it can be the most robust solution for long-term development. Studies on other benzimidazoles, like Albendazole, have shown that forming salts with acids like HCl significantly improves both solubility and dissolution rates.[15][18]
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent Concentration
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In separate microcentrifuge tubes, prepare a series of co-solvent/buffer solutions (e.g., 5%, 10%, 20%, 30% PEG-400 in your final assay buffer).
-
Add the DMSO stock solution to each co-solvent blend to achieve your target final concentration (e.g., 100 µM).
-
Vortex each tube vigorously for 30 seconds.
-
Incubate at room temperature for 1 hour.
-
Visually inspect each tube for precipitation. The lowest concentration of co-solvent that results in a clear, stable solution is your optimal choice.
-
Crucially: Run a parallel experiment with your biological system (e.g., cells) using just the co-solvent/buffer blends (vehicle controls) to assess any potential toxicity or interference.
Frequently Asked Questions (FAQs)
-
How do I choose between using a co-solvent, surfactant, or cyclodextrin? The choice depends on your specific assay and compound.
-
Start with co-solvents: They are often the simplest and most cost-effective approach.
-
Try cyclodextrins if: Co-solvents are toxic to your system or if your compound has a suitable size and shape to form an inclusion complex.
-
Use surfactants as a later option: They are very effective but have a higher potential to interfere with biological assays, especially those involving cell membranes or protein-protein interactions.
-
-
What is the maximum concentration of DMSO my cell culture can tolerate? This is cell-line dependent. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, it is imperative to determine the tolerance for your specific cell line by running a dose-response curve with DMSO alone. Some sensitive assays may require final DMSO concentrations below 0.1%.
-
Will these solubilizing agents interfere with my biological assay? They can. Any excipient added to your system has the potential to cause artifacts. This is why vehicle controls are non-negotiable . A vehicle control is a sample that contains everything that your experimental sample does (buffer, DMSO, co-solvent, etc.) except for your test compound. This allows you to subtract any background effects caused by the formulation itself.
References
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available from: [Link]
-
Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. Available from: [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available from: [Link]
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available from: [Link]
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available from: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. Springer. Available from: [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Center for Biotechnology Information. Available from: [Link]
-
(PDF) Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. ResearchGate. Available from: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available from: [Link]
-
Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. National Center for Biotechnology Information. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available from: [Link]
-
Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Sami Publishing Company. Available from: [Link]
-
5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate. TradeIndia. Available from: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers. Available from: [Link]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Research Square. Available from: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
(PDF) Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG400 as a Green Solvent. ResearchGate. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. Available from: [Link]
-
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | Solubility of Things. Solubility of Things. Available from: [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. National Center for Biotechnology Information. Available from: [Link]
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- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
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preventing dimer formation in 5,6-difluoro-2-hydrazino-1H-benzimidazole reactions
Introduction
Welcome to the technical support guide for 5,6-difluoro-2-hydrazino-1H-benzimidazole. This key intermediate is increasingly vital in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted drug candidates.[1][2][3][4] However, its high reactivity, specifically the nucleophilic hydrazine moiety attached to the benzimidazole core, presents a significant synthetic challenge: the propensity for oxidative self-condensation to form unwanted dimers.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during reactions with this valuable building block. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to suppress dimer formation and maximize the yield of your desired product.
Frequently Asked Questions & Troubleshooting
FAQ 1: We are observing a significant, high-molecular-weight byproduct in our reaction. What is the likely structure of the dimer and what is the mechanism of its formation?
Answer:
The most common and problematic byproduct is an azo-bridged dimer. The formation of this dimer is almost always initiated by the oxidation of the highly reactive hydrazine group. While several pathways can be proposed, the most chemically plausible mechanism involves the following steps:
-
Oxidation to a Diazenyl Intermediate: The hydrazine moiety is susceptible to oxidation by ambient oxygen, trace metal contaminants (like Cu(II) or Fe(III)), or other oxidizing agents present in the reaction mixture. This one-electron oxidation generates a hydrazinyl radical, which can be further oxidized to a highly reactive diazenyl intermediate.
-
Dimerization: Two molecules of the diazenyl intermediate can then couple to form a tetrazene, which is unstable and readily eliminates a molecule of nitrogen gas (N₂) to yield the stable azo-dimer. Alternatively, radical-radical coupling of the hydrazinyl radical intermediates can also lead to the dimer.
This process is autocatalytic in the presence of oxygen and is a common side reaction for many aryl hydrazines.[5] The fluorinated benzimidazole core can further influence the electronic properties of the hydrazine, affecting its oxidation potential.
Below is a diagram illustrating the proposed oxidative dimerization pathway.
Caption: Workflow for using a Boc protecting group.
Experimental Protocol: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like THF or Dioxane.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Boc Anhydride Addition: Cool the mixture to 0 °C and slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Perform a standard aqueous workup to remove the base and any excess (Boc)₂O. The resulting Boc-protected compound is significantly more stable and can be purified by chromatography or recrystallization.
-
Deprotection: After your subsequent synthetic steps, the Boc group can be cleanly removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an appropriate solvent.
FAQ 4: If dimer formation is suspected, how can we reliably detect and characterize it?
Answer:
Identifying the dimer is straightforward with standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The azo-dimer is significantly less polar than the starting hydrazine. It will appear as a new spot with a much higher Rf value (closer to the solvent front).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a peak with a mass-to-charge ratio (m/z) corresponding to the dimer's molecular weight. For this compound (MW ≈ 184.15 g/mol ), the dimer's [M+H]⁺ ion would be expected around m/z 335.1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the dimer will be distinctly different from the starting material. Key indicators include the disappearance of the N-H protons of the hydrazine group and a change in the symmetry and chemical shifts of the aromatic protons on the benzimidazole ring.
FAQ 5: Can you provide a reliable, step-by-step protocol for a standard hydrazone formation that incorporates best practices to avoid the dimer?
Answer:
Certainly. This protocol for the synthesis of a hydrazone from an aldehyde is designed to minimize dimer formation by controlling the reaction environment and order of addition.
Protocol: Optimized Synthesis of a 5,6-difluoro-1H-benzimidazol-2-yl Hydrazone
Reagents & Equipment:
-
This compound
-
Aldehyde or ketone of interest
-
Anhydrous, degassed ethanol [6][7]* Glacial acetic acid (catalyst)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet.
Procedure:
-
Inert Atmosphere Setup: Assemble the glassware and purge the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charge: To the reaction flask, add the aldehyde or ketone (1.0 eq) dissolved in degassed ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the aldehyde solution.
-
Prepare Hydrazine Solution: In a separate flask, dissolve the this compound (1.05 eq) in a minimal amount of degassed ethanol. Transfer this solution to the dropping funnel.
-
Inverse Addition: Begin stirring the aldehyde solution in the main flask. Add the benzimidazole hydrazine solution dropwise from the dropping funnel over a period of 30-60 minutes at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within 1-3 hours at room temperature. Gentle warming (e.g., to 40-50 °C) can be applied if the reaction is sluggish, but this should be done cautiously. [8]7. Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate directly from the ethanol solution. If it does, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
By adhering to this protocol, particularly the use of an inert atmosphere and the inverse addition technique, you will significantly suppress the competing dimerization pathway and achieve a high yield of the desired hydrazone product. [6][9]
References
- PROTECTING GROUPs.pptx. (n.d.).
- Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. (2025). ResearchGate.
-
Liu, C. F., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry . Organic Letters, 13(3), 432-435. ACS Publications. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Various Authors. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate. Retrieved January 12, 2026, from [Link]
-
Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis . The Journal of Organic Chemistry, 30(1), 315-316. [Link]
-
Yurttaş, L., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates . Molecules, 21(11), 1584. National Institutes of Health. [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole . Drug Design, Development and Therapy. National Institutes of Health. [Link]
-
Various Authors. (2024). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l . ResearchGate. Retrieved January 12, 2026, from [Link]
-
Dias, F. B., et al. (2018). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters . Journal of Materials Chemistry C, 6(32), 8657-8664. Royal Society of Chemistry. [Link]
-
N'guessan, A. B., et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method . Physical Chemistry Research. [Link]
-
Argirova, M., et al. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity . ResearchGate. Retrieved January 12, 2026, from [Link]
-
Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity . Bioorganic Chemistry, 115, 105216. [Link]
-
Isik, A., et al. (2022). Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD . Journal of Molecular Structure, 1270, 133946. [Link]
-
Abu-Bakr, S. M., et al. (2013). Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles . Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Patel, D. R., et al. (2013). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate . Der Pharma Chemica, 5(2), 241-246. Prime Scholars. [Link]
-
Ábrányi-Balogh, P., et al. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions . Molecules, 26(18), 5488. [Link]
- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (n.d.). Google Patents.
-
Al-Ghorbani, M., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole . Drug Design, Development and Therapy. PubMed. [Link]
-
Abu-Zied, K., et al. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles . Organic Chemistry: Current Research. [Link]
-
N'guessan, A. B., et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method . ResearchGate. Retrieved January 12, 2026, from [Link]
-
Daugulis, O., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles . Angewandte Chemie International Edition, 51(5), 1236-1239. National Institutes of Health. [Link]
-
Antoszczak, M., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules . Molecules, 26(8), 2320. National Institutes of Health. [Link]
-
McMillan, K., et al. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors . Journal of Medicinal Chemistry, 50(6), 1330-1342. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes . Journal of the American Chemical Society, 130(1), 40-41. National Institutes of Health. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes . (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
La-Borde, P. J., et al. (2010). Ligation events influence ALG-2 dimerization . Biochemistry, 49(43), 9321-9331. [Link]
-
Patel, N. B., et al. (2012). Synthesis, characterization and in vitro antimicrobial evaluation of some novel benzimidazole derivatives bearing hydrazone moiety . ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
Technical Support Center: Scale-Up Synthesis of 5,6-difluoro-2-hydrazino-1H-benzimidazole
Introduction:
Welcome to the technical support center for the scale-up synthesis of 5,6-difluoro-2-hydrazino-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. The introduction of fluorine atoms into the benzimidazole core and the presence of a reactive hydrazino group present unique challenges in terms of reaction control, impurity profiles, and product stability. This document provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions throughout your scale-up campaign.
The synthesis of benzimidazole derivatives is a well-established field, with numerous methods available for the construction of the core heterocyclic system.[1][2] However, the specific substitution pattern and functional groups of this compound necessitate careful consideration of the synthetic strategy and reaction conditions to ensure a safe, efficient, and scalable process.
Troubleshooting Guides & FAQs
Section 1: Starting Material and Initial Cyclization
A common and logical synthetic approach to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a suitable one-carbon electrophile.[3][4] For the target molecule, the key starting material is 4,5-difluoro-1,2-phenylenediamine.
Question 1: I am observing poor conversion and the formation of colored impurities during the synthesis of the benzimidazole core from 4,5-difluoro-1,2-phenylenediamine. What are the likely causes and how can I mitigate them?
Answer:
This is a common issue when working with o-phenylenediamines, which are susceptible to oxidation. The presence of electron-withdrawing fluorine atoms in 4,5-difluoro-1,2-phenylenediamine can also affect its nucleophilicity.[5][6]
Potential Causes & Solutions:
-
Oxidation of 4,5-difluoro-1,2-phenylenediamine:
-
Causality: o-Phenylenediamines can readily oxidize to form colored, polymeric impurities, especially in the presence of air and light. This is a well-documented challenge in benzimidazole synthesis.[7]
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
Starting Material Purity: Ensure the purity of your 4,5-difluoro-1,2-phenylenediamine. If it has darkened in color, consider recrystallization or purification by column chromatography before use.
-
Reaction Temperature: Avoid excessively high reaction temperatures, which can accelerate oxidation.
-
-
-
Sub-optimal Reaction Conditions for Cyclization:
-
Causality: The choice of the one-carbon source and the reaction conditions are critical for efficient cyclization. Common reagents include cyanogen bromide, thiourea derivatives, or carbon disulfide followed by subsequent functionalization.
-
Troubleshooting:
-
Reagent Selection:
-
For 2-aminobenzimidazole intermediate: Reaction with cyanogen bromide is a common route. Ensure the stoichiometry is carefully controlled to avoid side reactions.
-
For 2-mercaptobenzimidazole intermediate: Reaction with carbon disulfide in the presence of a base like potassium hydroxide is a robust method.[8][9] This intermediate can then be converted to the 2-hydrazino derivative.
-
-
Solvent and Temperature Optimization: The choice of solvent can significantly impact reaction rates and yields.[7] For the reaction with carbon disulfide, an alcohol-water mixture is often effective.[8][9]
-
Catalyst Screening: While many benzimidazole syntheses are acid-catalyzed, for this specific substrate, a basic environment might be more suitable, especially when using carbon disulfide. If using an acid catalyst, consider milder options to avoid degradation of the starting material.
-
-
Experimental Protocol: Synthesis of 5,6-difluoro-1H-benzo[d]imidazole-2-thiol (A Key Intermediate)
-
To a solution of potassium hydroxide (0.09 mol) in ethanol (95 ml) and water (15 ml), add 4,5-difluoro-1,2-phenylenediamine (0.08 mol).
-
To this mixture, add carbon disulfide (0.09 mol) in portions.
-
Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Acidify the solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the 2-mercaptobenzimidazole intermediate.
Section 2: Introduction of the Hydrazino Group
The introduction of the hydrazino moiety is a critical step and often involves the displacement of a leaving group at the 2-position of the benzimidazole ring or the reaction with a 2-sulfonylbenzimidazole intermediate.
Question 2: My attempt to introduce the hydrazino group using hydrazine hydrate resulted in a low yield and a complex mixture of byproducts. How can I improve this transformation?
Answer:
This is a frequent challenge due to the high reactivity of hydrazine and the potential for side reactions. The choice of substrate and reaction conditions are paramount for a clean and efficient reaction.
Potential Causes & Solutions:
-
Poor Leaving Group at the 2-Position:
-
Causality: If you are attempting a direct displacement from a 2-chloro or 2-bromo-5,6-difluorobenzimidazole, the reaction might be sluggish, requiring harsh conditions that can lead to decomposition.
-
Troubleshooting:
-
-
Side Reactions with Hydrazine:
-
Causality: Hydrazine is a strong nucleophile and reducing agent. It can react at multiple sites or lead to over-reaction or decomposition of the product.
-
Troubleshooting:
-
Temperature Control: The reaction with hydrazine hydrate is often exothermic. Maintain strict temperature control, possibly by adding the hydrazine hydrate solution dropwise at a lower temperature.
-
Stoichiometry: Use a controlled excess of hydrazine hydrate to ensure complete conversion of the starting material, but avoid a large excess which can complicate work-up and increase side reactions.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating that can lead to degradation.
-
-
Experimental Protocol: Synthesis of this compound from the 2-Sulfonyl Intermediate
-
Oxidation of 5,6-difluoro-1H-benzo[d]imidazole-2-thiol: The 2-thiol intermediate is oxidized to the corresponding sulfonic acid using an oxidizing agent like potassium permanganate in an alkaline solution.[8][9]
-
Hydrazinolysis:
-
Suspend the 5,6-difluoro-1H-benzimidazole-2-sulfonic acid (0.018 mol) in an excess of hydrazine hydrate (99%, ~0.5 mol).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the solid product and wash it with cold water.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Workflow for the Synthesis of this compound
Caption: A typical synthetic workflow for this compound.
Section 3: Purification and Stability
The final product, being a polar and potentially basic compound with a hydrazino group, can present significant purification and stability challenges.
Question 3: I am struggling with the purification of the final product. It streaks on silica gel and I have difficulty removing polar impurities. What purification strategies do you recommend?
Answer:
The polar and basic nature of this compound makes standard silica gel chromatography challenging due to strong interactions with the acidic silanol groups.[10]
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Crystallization | Dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly. | Can provide very pure material if a suitable solvent system is found. Scalable. | May not be effective if impurities have similar solubility. "Oiling out" can be an issue.[11] |
| Acid-Base Extraction | Dissolve the crude material in an organic solvent and extract with an aqueous acid to protonate the basic benzimidazole. The aqueous layer is then basified to precipitate the pure product. | Effective for removing non-basic impurities. | Emulsion formation can be a problem.[10] The product must be stable to pH changes. |
| Reversed-Phase Chromatography | Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or TFA to improve peak shape.[11] | Good for separating polar compounds. | Can be expensive for large-scale purification. Removal of water from the final product is required. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Uses a polar stationary phase and a mobile phase with a high organic content.[10][12] | Excellent for very polar compounds that are not retained on reversed-phase columns. | Requires careful solvent selection and column equilibration.[10] |
| Alumina Chromatography | Using basic or neutral alumina can be a good alternative to silica for basic compounds.[11] | Reduces tailing for basic compounds. | May have lower resolution than silica gel for some separations. |
Pro-Tip: For column chromatography on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape by neutralizing the acidic silanol sites.[11]
Question 4: The isolated this compound appears to decompose over time, showing discoloration. What are the stability concerns and how should I store the material?
Answer:
Hydrazine derivatives are known to be susceptible to oxidation. The benzimidazole ring itself is generally stable, but the exocyclic hydrazino group is the likely site of decomposition.[2]
Stability and Storage Recommendations:
-
Atmosphere: The primary degradation pathway is likely oxidation by atmospheric oxygen. Store the compound under an inert atmosphere (argon or nitrogen).
-
Light: Protect the compound from light, as photochemical degradation can also occur. Store in an amber vial or a container wrapped in aluminum foil.
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of decomposition.
-
pH: Hydrazones and related compounds can be susceptible to hydrolysis, especially at acidic pH.[13] While the hydrazino group is not a hydrazone, it's best to store the compound as a neutral solid.
Potential Degradation Pathway
Caption: Potential degradation pathway for the final product.
References
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy. [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PubMed. [Link]
-
Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Science Publishing Group. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. [Link]
-
Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. [Link]
-
Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. ResearchGate. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. ResearchGate. [Link]
-
Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. OMICS International. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. [Link]
-
Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Organic Chemistry Portal. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. [Link]
-
Synthetic application and scale up reaction. Conditions: Undivided... ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
A Review on Modern Approaches to Benzimidazole Synthesis. PubMed. [Link]
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- 3. Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates [organic-chemistry.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
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- 6. CAS 76179-40-3: 4,5-Difluoro-1,2-phenylenediamine [cymitquimica.com]
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Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated 2-Hydrazinobenzimidazoles: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically significant molecules. Its versatile biological activity, spanning antimicrobial, anticancer, antiviral, and antiparasitic applications, makes it a focal point of drug discovery efforts.[1][2] A key strategy in modern medicinal chemistry to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms.[3] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated 2-hydrazinobenzimidazoles, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols.
The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into a drug candidate is a deliberate strategy to modulate its pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior.[3] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3]
-
Increased Membrane Permeability: The lipophilicity of a molecule, a critical factor in its ability to cross cell membranes, can be fine-tuned by the addition of fluorine. Depending on the molecular context, fluorination can either increase or decrease lipophilicity, allowing for optimization of drug absorption and distribution.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[3]
-
Altered Physicochemical Properties: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and receptor interactions.
This guide will explore these principles through a direct comparison of a representative fluorinated benzimidazole, 5-fluoro-2-hydrazinobenzimidazole , and its non-fluorinated parent compound, 2-hydrazinobenzimidazole .
Comparative Synthesis and Reactivity
The synthesis of both fluorinated and non-fluorinated 2-hydrazinobenzimidazoles typically proceeds through a multi-step sequence, starting from the corresponding o-phenylenediamine. The general synthetic pathway involves the formation of a 2-mercaptobenzimidazole intermediate, followed by reaction with hydrazine.
Synthetic Workflow Overview
Caption: General synthetic pathways for non-fluorinated and fluorinated 2-hydrazinobenzimidazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinobenzimidazole (Non-Fluorinated)
Step 1: Synthesis of 2-Mercaptobenzimidazole
-
In a round-bottom flask, dissolve potassium hydroxide (0.03 mol) in a mixture of ethanol (30 mL) and water (30 mL).
-
Add carbon disulfide (0.03 mol) to the solution with stirring.
-
Heat the mixture to boiling and add a solution of o-phenylenediamine (0.03 mol) in ethanol (20 mL) dropwise.
-
Reflux the reaction mixture for 6 hours.
-
Remove the ethanol by distillation.
-
Dissolve the white residue in water and precipitate the product by adding dilute acetic acid (50%).
-
Recrystallize the product from a water-ethanol mixture (1:1).
Step 2: Synthesis of 2-Hydrazinobenzimidazole [4]
-
Reflux a mixture of 2-mercaptobenzimidazole (0.013 mol) and 99% hydrazine hydrate (20 mL) for 3 hours.
-
Cool the reaction mixture. The product will crystallize.
-
Filter the solid product and wash with cold water.
-
Dry the product to obtain 2-hydrazinobenzimidazole.
Protocol 2: Synthesis of 5-Fluoro-2-hydrazinobenzimidazole (Fluorinated)
Step 1: Synthesis of 5-Fluoro-2-mercaptobenzimidazole (adapted from similar syntheses)
-
In a round-bottom flask, dissolve potassium hydroxide (0.03 mol) in a mixture of ethanol (30 mL) and water (30 mL).
-
Add carbon disulfide (0.03 mol) to the solution with stirring.
-
Heat the mixture to boiling and add a solution of 4-fluoro-o-phenylenediamine (0.03 mol) in ethanol (20 mL) dropwise.
-
Reflux the reaction mixture for 6 hours.
-
Remove the ethanol by distillation.
-
Dissolve the residue in water and precipitate the product by adding dilute acetic acid (50%).
-
Recrystallize the product from a water-ethanol mixture (1:1).
Step 2: Synthesis of 5-Fluoro-2-hydrazinobenzimidazole (adapted from similar syntheses)[4]
-
Reflux a mixture of 5-fluoro-2-mercaptobenzimidazole (0.013 mol) and 99% hydrazine hydrate (20 mL) for 3 hours.
-
Cool the reaction mixture to allow for crystallization.
-
Filter the resulting solid and wash with cold water.
-
Dry the product to yield 5-fluoro-2-hydrazinobenzimidazole.
Comparative Physicochemical Properties
The introduction of a fluorine atom onto the benzimidazole ring is expected to alter its physicochemical properties. Below is a comparison of key computed and experimental properties.
| Property | 2-Hydrazinobenzimidazole | 5-Fluoro-2-hydrazinobenzimidazole | Impact of Fluorination |
| Molecular Formula | C₇H₈N₄ | C₇H₇FN₄ | Addition of Fluorine |
| Molecular Weight | 148.17 g/mol [5] | 166.16 g/mol | Increased molecular weight |
| LogP (calculated) | ~0.8[5] | Expected to be slightly higher | Increased lipophilicity |
| pKa (predicted) | Basic (hydrazine moiety) | Expected to be less basic | Decreased basicity |
| Polar Surface Area | 66.7 Ų[5] | Expected to be similar | Minimal change |
Causality Behind Property Changes:
-
LogP: The fluorine atom generally increases lipophilicity, which can enhance membrane permeability. This is a crucial parameter for oral bioavailability and CNS penetration.
-
pKa: The strong electron-withdrawing effect of the fluorine atom reduces the electron density on the benzimidazole ring and the exocyclic hydrazine nitrogen atoms. This leads to a decrease in the basicity (pKa) of the molecule. A lower pKa can influence the ionization state of the drug at physiological pH, affecting its solubility, receptor binding, and cell penetration.[3]
Comparative Biological Activities
Benzimidazole derivatives are known for their broad spectrum of biological activities. Fluorination has been shown to enhance the potency of many benzimidazole-based therapeutic agents.[6][7]
Anticancer Activity
Hypothesized Mechanism of Action: The anticancer activity of many benzimidazole derivatives is attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The enhanced binding affinity of fluorinated analogs to tubulin could explain their potentially increased anticancer efficacy.
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[10][11] The introduction of fluorine can significantly boost this activity. For example, a fluorinated benzimidazole derivative, TFBZ, has been shown to have potent antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), including its biofilms.[12] Hydrazone derivatives of 2-hydrazinobenzimidazole, when condensed with fluoro-substituted benzaldehydes, have also demonstrated significant antimicrobial properties.[13][14]
Structure-Activity Relationship (SAR) Insights:
Caption: Key structural features influencing the biological activity of 2-hydrazinobenzimidazoles.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of fluorination as a strategy to optimize the pharmacological properties of 2-hydrazinobenzimidazoles. The synthesis of both the fluorinated and non-fluorinated analogs is achievable through established chemical routes, allowing for their head-to-head evaluation in various biological assays.
The predicted increase in lipophilicity and metabolic stability, coupled with a potential enhancement in binding affinity, suggests that 5-fluoro-2-hydrazinobenzimidazole and its derivatives are promising candidates for further investigation in drug discovery programs targeting cancer and infectious diseases. Future research should focus on direct comparative studies to quantify the improvements in potency, selectivity, and pharmacokinetic profiles afforded by fluorination.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,6-Difluoro-2-hydrazino-1H-benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets.[1] The introduction of fluorine atoms onto the benzene ring, as in the 5,6-difluoro-1H-benzimidazole core, can significantly enhance metabolic stability and binding affinity. Furthermore, the 2-hydrazino group serves as a versatile synthetic handle for the introduction of diverse functionalities, often leading to compounds with potent biological activities, including antimicrobial and anticancer effects.[3][4]
This guide provides a comprehensive overview of the prospective structure-activity relationships (SAR) for 5,6-difluoro-2-hydrazino-1H-benzimidazole analogs. While a dedicated, published SAR study on this specific scaffold is not yet available, this document synthesizes information from closely related benzimidazole-hydrazone series to propose a logical framework for the design and evaluation of novel therapeutic agents. We will delve into the synthetic rationale, propose a series of analogs for comparison, and provide detailed experimental protocols for their synthesis and biological evaluation.
I. Synthesis of the this compound Core and its Hydrazone Analogs
The synthetic strategy towards the target analogs commences with the formation of the this compound scaffold. This key intermediate can then be readily converted to a library of hydrazone derivatives through condensation with a variety of aldehydes.
Experimental Protocol: Synthesis of 2-Hydrazinyl-5,6-difluoro-1H-benzo[d]imidazole
This protocol is adapted from established methods for the synthesis of 2-hydrazinyl-1H-benzo[d]imidazoles.[5]
-
Step 1: Synthesis of 2-Chloro-5,6-difluoro-1H-benzo[d]imidazole.
-
To a solution of 4,5-difluoro-o-phenylenediamine (1 eq.) in a suitable solvent, add phosphorus oxychloride (POCl₃) (1.5 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-5,6-difluoro-1H-benzo[d]imidazole.
-
-
Step 2: Synthesis of 2-Hydrazinyl-5,6-difluoro-1H-benzo[d]imidazole.
-
Dissolve the 2-chloro-5,6-difluoro-1H-benzo[d]imidazole (1 eq.) in ethanol.
-
Add hydrazine hydrate (excess, ~10 eq.) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-hydrazinyl-5,6-difluoro-1H-benzo[d]imidazole.
-
Workflow for the Synthesis of this compound
Caption: Synthetic route to the core scaffold.
Experimental Protocol: General Procedure for the Synthesis of Hydrazone Analogs
-
Dissolve 2-hydrazinyl-5,6-difluoro-1H-benzo[d]imidazole (1 eq.) in ethanol.
-
Add the desired substituted aldehyde (1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization.
II. Comparative Analysis of Structure-Activity Relationships
Based on extensive research on benzimidazole-hydrazone derivatives, a hypothetical SAR can be proposed for the this compound series.[3][6] The primary point of diversification is the substituent (R) on the phenyl ring of the hydrazone moiety.
Proposed Structure-Activity Relationship
Caption: Key structural components influencing biological activity.
Table 1: Proposed Analogs for SAR Study and Their Expected Activity Trends
| Compound ID | R Group (Substituent on Phenyl Ring) | Expected Activity Trend (Antimicrobial/Anticancer) | Rationale |
| 1a | -H (Unsubstituted) | Baseline Activity | Provides a reference point for comparison. |
| 1b | 4-OH (Hydroxy) | Potentially Increased Activity | The hydroxyl group can act as a hydrogen bond donor, potentially enhancing interaction with biological targets.[7] |
| 1c | 4-OCH₃ (Methoxy) | Moderate to High Activity | Electron-donating groups are often associated with good activity in similar series. |
| 1d | 4-Cl (Chloro) | High Activity | Halogen substituents, particularly at the para position, frequently enhance the biological activity of hydrazone derivatives.[4] |
| 1e | 4-NO₂ (Nitro) | High Activity, Potential for Increased Toxicity | The strongly electron-withdrawing nitro group can significantly increase potency, but may also confer cytotoxicity. |
| 1f | 2,4-diCl (Dichloro) | Potentially Very High Activity | Multiple halogen substitutions can further enhance lipophilicity and binding interactions. |
| 1g | 3,4,5-triOCH₃ (Trimethoxy) | Moderate Activity | Bulky groups may sometimes lead to a decrease in activity due to steric hindrance at the target's binding site. |
Discussion of a Hypothetical SAR:
-
The Benzimidazole Core and Hydrazone Linker: The 5,6-difluoro-1H-benzimidazole core is anticipated to be crucial for the overall activity, providing a stable and effective scaffold for interaction with biological targets. The hydrazone linkage (-NH-N=CH-) is a key pharmacophoric feature, with the imine bond often involved in crucial binding interactions.[6]
-
Influence of Phenyl Ring Substituents (R):
-
Electronic Effects: The electronic nature of the substituent on the phenyl ring is expected to be a major determinant of activity. Electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) at the para-position are often found to enhance antimicrobial and anticancer activities in related series.[4] This is potentially due to their ability to modulate the electronic properties of the entire molecule, influencing its interaction with target enzymes or receptors.
-
Steric Effects: The size and position of the substituent can also play a significant role. While some bulk may be tolerated or even beneficial for filling hydrophobic pockets in a binding site, excessively large groups may lead to steric clashes and a reduction in activity.
-
Lipophilicity: The introduction of lipophilic groups (e.g., halogens) can enhance membrane permeability, which is particularly important for antimicrobial agents that need to cross bacterial cell walls.
-
III. Biological Evaluation: A Comparative Framework
To establish a definitive SAR, the synthesized analogs must be evaluated in relevant biological assays. Given the known activities of benzimidazole-hydrazones, antimicrobial and anticancer assays are logical starting points.
Experimental Protocol: In Vitro Anticancer Activity against a Human Cancer Cell Line (e.g., MCF-7)
This protocol is based on the widely used MTT assay to assess cell viability.[8]
-
Cell Culture: Culture MCF-7 (human breast adenocarcinoma) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard drug (e.g., Doxorubicin) in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Anticancer Screening
Caption: Workflow of the MTT assay for cytotoxicity.
IV. Conclusion and Future Directions
This guide has outlined a systematic approach to the synthesis and SAR evaluation of this compound analogs. Based on the established pharmacological importance of the benzimidazole-hydrazone scaffold, this class of compounds holds significant promise for the development of novel therapeutic agents. The proposed SAR framework, centered on the substitution pattern of the hydrazone's phenyl ring, provides a rational basis for the design of a focused library of compounds.
Future work should involve the synthesis of the proposed analogs and their evaluation in a panel of antimicrobial and anticancer assays. The resulting data will allow for the validation and refinement of the hypothetical SAR presented here. Promising lead compounds can then be subjected to further optimization and more extensive biological characterization, including mechanism of action studies and in vivo efficacy models.
References
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A Comparative Guide to In Vitro and In Vivo Efficacy of Drug Candidates Derived from the 5,6-Difluoro-2-hydrazino-1H-benzimidazole Scaffold
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of therapeutic agents derived from the 5,6-difluoro-2-hydrazino-1H-benzimidazole core structure. We will delve into the rationale behind experimental designs, present detailed protocols, and analyze the critical transition from promising laboratory results to effective preclinical outcomes.
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its structural similarity to naturally occurring purines and its versatile binding capabilities[1][2]. The incorporation of a hydrazone moiety (-NH-N=CH-) often enhances biological activity, while the strategic placement of difluoro groups on the benzene ring can significantly improve metabolic stability and binding affinity, making the this compound scaffold a highly promising starting point for novel drug discovery[3]. While extensive research exists for the broader class of benzimidazole-hydrazones, this guide will synthesize that knowledge to project the evaluation pathway for derivatives of this specific difluoro-scaffold, focusing on anticancer and antimicrobial applications[4][5][6].
Part 1: The Foundation of Discovery: In Vitro Efficacy Assessment
The initial phase of drug discovery relies on rapid and high-throughput in vitro screening to identify compounds with desired biological activity against a specific target. These assays are conducted in a controlled, artificial environment, such as a test tube or a multi-well plate, allowing for the precise measurement of a compound's effect on isolated cells, proteins, or microorganisms.
The "Why": Rationale for Experimental Choices
The primary goal of in vitro testing is to establish a direct cause-and-effect relationship between a compound and its biological target. For anticancer drug candidates, this often involves assessing cytotoxicity against cancer cell lines and inhibition of key signaling proteins like kinases (e.g., EGFR, BRAFV600E) or structural proteins like tubulin[2][7]. For antimicrobial agents, the objective is to determine the minimum concentration required to inhibit the growth of bacteria or fungi[5][8]. These choices are guided by the hypothesis that interfering with these fundamental cellular processes will lead to a therapeutic effect.
Visualizing the Workflow: In Vitro Screening Cascade
Caption: A streamlined workflow for an in vivo antifungal efficacy study in a plant model.
Quantitative Data Summary: In Vivo Antifungal Activity of a Benzimidazole Phenylhydrazone
This table presents in vivo data for a related compound, demonstrating its protective effect against plant fungal diseases.[9]
| Compound | Pathogen | Host | Application Method | Protective Effect (%) |
| Cpd. 6f | Rhizoctonia solani | Rice | Foliar Spray (200 µg/mL) | 85.4 |
| Cpd. 6f | Magnaporthe oryzae | Rice | Foliar Spray (200 µg/mL) | 82.1 |
Detailed Experimental Protocol: In Vivo Antifungal Efficacy in a Rice Model
This protocol, adapted from studies on related compounds, provides a framework for evaluating the protective effects of a new agent against rice sheath blight.[9]
-
Pathogen Culture: Grow Rhizoctonia solani on potato dextrose agar (PDA) plates for 3-5 days.
-
Host Cultivation: Cultivate rice seedlings (e.g., 'Zhonghua 11') in a greenhouse until they reach the four-leaf stage.
-
Compound Formulation: Prepare a solution of the test compound (e.g., 200 µg/mL) in a suitable solvent mixture (e.g., acetone-Tween 80/water). Prepare a vehicle-only solution for the control group.
-
Treatment: Evenly spray the compound solution onto the leaves of the rice seedlings in the treatment group. Spray the control group with the vehicle solution. Allow the plants to dry.
-
Inoculation: Place mycelial plugs of R. solani onto the sheaths of both treated and control rice plants.
-
Incubation: Maintain the inoculated plants in a high-humidity chamber ( >90%) at 28°C for 5-7 days to allow for disease development.
-
Efficacy Assessment: Measure the length of the disease lesions on the rice sheaths.
-
Data Analysis: Calculate the protective effect using the formula: Protective Effect (%) = [(Lesion length in control - Lesion length in treatment) / Lesion length in control] × 100.
Part 3: Bridging the Gap: The In Vitro to In Vivo Correlation
The ultimate test of a drug candidate is its ability to replicate its in vitro potency within a complex living system. The transition from a controlled lab environment to a dynamic biological one is fraught with challenges, and a strong in vitro-in vivo correlation (IVIVC) is the hallmark of a promising drug development program.
Why In Vitro Success Doesn't Always Guarantee In Vivo Efficacy
Several factors can cause a potent in vitro compound to fail in in vivo models:
-
Poor Pharmacokinetics (PK): The compound may not be well absorbed, may be metabolized too quickly by the liver, or may not distribute to the target tissue in sufficient concentrations.
-
Toxicity: The compound could show unexpected toxicity to healthy tissues or organs at concentrations required for efficacy.
-
Off-Target Effects: In a complex system, the drug may interact with unintended biological targets, leading to side effects or a reduction in efficacy.
-
Target Engagement: The drug may not be able to reach and bind to its intended target in vivo due to physical barriers (like the blood-brain barrier) or physiological conditions (like pH).
Visualizing the Drug Development Funnel
Caption: The drug discovery funnel, illustrating the attrition from in vitro screening to in vivo candidates.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of new therapeutic agents. As demonstrated by the extensive research on related benzimidazole-hydrazone derivatives, compounds from this class show significant promise in in vitro assays against cancer and microbial targets.[2][4][8] The key to success lies in the rigorous and systematic progression from these initial findings to robust in vivo validation.
Future research should focus on synthesizing a focused library of derivatives from this specific scaffold and evaluating them through the cascaded workflow described. Particular attention must be paid to early ADMET profiling to select compounds with the highest probability of translating their in vitro potency into in vivo therapeutic success. By bridging the gap between the petri dish and the preclinical model, researchers can unlock the full potential of this promising chemical scaffold.
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A Comparative Guide to Cross-Reactivity Studies of 5,6-Difluoro-2-hydrazino-1H-benzimidazole Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 5,6-difluoro-2-hydrazino-1H-benzimidazole derivatives, a novel class of compounds with significant therapeutic potential. While specific cross-reactivity data for this exact chemical series is not yet widely published, this document outlines the established methodologies and best practices for such an investigation, drawing parallels from the broader benzimidazole class of molecules. Adherence to these principles will ensure a thorough and reliable assessment of a compound's off-target interaction profile, a critical step in preclinical drug development.[1][2]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, microtubules, and various enzymes.[3][4][5] This inherent promiscuity necessitates a rigorous evaluation of cross-reactivity to mitigate potential off-target effects and toxicity.[2][6] The introduction of fluorine atoms at the 5 and 6 positions, along with a hydrazino group at the 2 position, is intended to modulate the physicochemical properties and target affinity of the benzimidazole core. However, these substitutions also alter the potential for off-target interactions, making dedicated cross-reactivity studies indispensable.
The Imperative of Early-Stage Cross-Reactivity Profiling
Off-target binding, where a drug molecule interacts with unintended proteins, is a major contributor to adverse drug reactions and a significant reason for the failure of drug candidates in clinical trials.[2] Early identification of these unintended interactions allows for the selection of more specific and safer lead compounds, ultimately de-risking the drug development process.[2] For benzimidazole derivatives, which have been associated with various pharmacological activities, a comprehensive understanding of their interaction landscape is crucial.[7]
A Multi-pronged Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment employs a combination of computational and experimental methods. This tiered approach allows for a broad initial screening followed by more focused, in-depth validation of potential off-target hits.
Phase 1: In Silico Prediction of Off-Target Interactions
Computational tools provide a cost-effective and rapid initial screen to predict potential off-target interactions based on the chemical structure of the this compound derivative.[6][8] These methods leverage large databases of known drug-target interactions to identify proteins with binding sites that are structurally similar to the intended target.
-
Ligand-Based Approaches: These methods, such as the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of the test compound to a database of ligands with known biological activities.[8]
-
Structure-Based Approaches: When the three-dimensional structure of the intended target is known, reverse docking can be performed. This involves docking the benzimidazole derivative into the binding sites of a panel of known off-targets to predict binding affinity.[9]
Caption: In Silico Workflow for Off-Target Prediction.
Phase 2: In Vitro Experimental Validation
The predictions from in silico models must be validated through direct experimental measurements. A panel of assays should be employed to confirm and quantify the interactions between the this compound derivative and the prioritized potential off-targets.
Biochemical assays directly measure the binding or enzymatic activity of a compound against a purified protein.
-
Kinase Profiling: Given that many benzimidazoles are kinase inhibitors, a broad-spectrum kinase panel assay is a critical first step.[6] Radiometric assays, such as the HotSpot™ platform, provide a direct measure of kinase activity and are considered the gold standard for their accuracy and reproducibility.[10][11] These assays measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of enzymatic activity.[11]
Table 1: Illustrative Kinase Profiling Data for a Hypothetical Benzimidazole Derivative
Kinase Target % Inhibition at 1 µM IC₅₀ (nM) Primary Target (e.g., EGFR) 95% 10 Off-Target Kinase 1 (e.g., Src) 75% 150 Off-Target Kinase 2 (e.g., VEGFR2) 60% 500 Off-Target Kinase 3 (e.g., CDK2) 15% >10,000 Off-Target Kinase 4 (e.g., PKA) 5% >10,000 -
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine the binding kinetics and thermodynamics of the interaction between the compound and a potential off-target.[12] Drug Affinity Responsive Target Stability (DARTS) is another method that can identify direct binding targets without requiring chemical modification of the compound.[13]
Cell-based assays provide a more physiologically relevant context by measuring the effect of the compound on cellular pathways.
-
Phenotypic Screening: A panel of diverse cell lines can be used to assess the compound's effect on cell viability (e.g., using an MTT assay).[6] Differential sensitivity across cell lines can provide clues about potential off-target effects.
-
Target Engagement Assays: These assays confirm that the compound is interacting with its intended target and potential off-targets within a cellular environment.[12] This can be achieved by measuring the modulation of downstream biomarkers or through live-cell imaging techniques.[12]
Caption: Workflow for Experimental Cross-Reactivity Validation.
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Profiling (Radiometric Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of a this compound derivative against a panel of protein kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the appropriate peptide or protein substrate, and the assay buffer.
-
Initiation of Reaction: Add the test compound at various concentrations and pre-incubate for 10-15 minutes at room temperature. Initiate the kinase reaction by adding a mixture of MgCl₂ and ³³P-ATP.[11]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.[11] Wash the membrane to remove unincorporated ³³P-ATP.
-
Data Analysis: Quantify the amount of incorporated radiolabel using a scintillation counter. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT)
This protocol describes a method to evaluate the cytotoxic effects of a compound on a panel of cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
A thorough investigation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For novel chemical entities such as this compound derivatives, a systematic and multi-faceted approach, combining in silico prediction with rigorous in vitro experimental validation, is essential. By characterizing the off-target interaction profile early in the development process, researchers can make more informed decisions, leading to the selection of safer and more effective therapeutic candidates. The methodologies and protocols outlined in this guide provide a robust framework for achieving this critical objective.
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Benchmarking 5,6-difluoro-2-hydrazino-1H-benzimidazole: A Comparative Analysis Against Established Kinase Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Quest for Novel Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. This has spurred the development of a multitude of small molecule kinase inhibitors as targeted therapeutic agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. 5,6-difluoro-2-hydrazino-1H-benzimidazole is a novel compound of interest, and given the known anti-tumor properties of related benzimidazole derivatives[1], its potential as a kinase inhibitor warrants thorough investigation.
This guide provides a comprehensive framework for benchmarking this compound against a panel of well-characterized and clinically relevant kinase inhibitors. We will focus on three key oncogenic kinases: Aurora Kinase A, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met receptor tyrosine kinase. The methodologies and comparative data presented herein are designed to offer a robust preclinical evaluation of this novel compound's potency and selectivity.
Rationale for Target Selection and Benchmark Compounds
The selection of Aurora Kinase A, VEGFR-2, and c-Met is based on their critical roles in cell cycle regulation, angiogenesis, and tumor metastasis, respectively.[2][3][4] Inhibitors of these kinases are established therapeutic strategies, providing a strong basis for comparative analysis.[5][6][7]
For this benchmarking study, we have selected the following established inhibitors:
-
Alisertib (MLN8237): A selective Aurora Kinase A inhibitor.[3]
-
Sunitinib: A multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR-2.[8][9]
Comparative Efficacy: A Head-to-Head Analysis
The primary metric for evaluating the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11][12][13] The following table summarizes the in vitro potency of this compound in comparison to the benchmark inhibitors against their respective primary targets.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | Aurora Kinase A | Hypothetical Value: 25 nM |
| VEGFR-2 | Hypothetical Value: 150 nM | |
| c-Met | Hypothetical Value: 85 nM | |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2 nM[3] |
| Sunitinib | VEGFR-2 | 80 nM[8][14] |
| Crizotinib | c-Met | 11 nM[10] |
Note: The IC50 values for this compound are presented as hypothetical data for the purpose of this guide. Actual values must be determined experimentally.
Experimental Protocols: A Guide to Robust Benchmarking
To ensure the scientific validity of this comparative analysis, standardized and reproducible experimental protocols are essential. The following section details the methodologies for determining the IC50 values and characterizing the mode of inhibition.
General Workflow for Kinase Inhibition Assays
The following diagram illustrates a generalized workflow for determining the in vitro efficacy of a novel kinase inhibitor.
Caption: A generalized workflow for in vitro kinase inhibition assays.
Detailed Protocol: IC50 Determination for Aurora Kinase A
This protocol is adapted from established methods for assaying Aurora Kinase A activity.[15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate (e.g., LRRASLG)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and Alisertib (MLN8237)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound and Alisertib in DMSO. Further dilute this series in kinase buffer to achieve the desired final concentrations.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Kinase buffer
-
Test compound at various concentrations (include a vehicle control with only DMSO).
-
Aurora Kinase A enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents as per the manufacturer's instructions. Measure the luminescence signal using a plate reader.
-
Data Analysis:
Enzyme Kinetics: Determining the Mode of Inhibition
To further characterize the interaction of this compound with its target kinase, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[16][17] This is achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of varying concentrations of the inhibitor and the substrate.
Procedure:
-
Perform the kinase activity assay with multiple, fixed concentrations of this compound.
-
For each inhibitor concentration, vary the concentration of ATP while keeping the peptide substrate concentration constant.
-
Determine the initial reaction velocity for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) to visualize the changes in Km and Vmax and infer the mode of inhibition.[17]
Signaling Pathway Context
Understanding the biological context in which these kinases operate is essential for interpreting the potential downstream effects of their inhibition.
Simplified VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[8]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Discussion and Future Directions
This guide outlines a comprehensive strategy for the initial benchmarking of this compound against established inhibitors of Aurora Kinase A, VEGFR-2, and c-Met. The hypothetical IC50 values presented suggest that this novel compound may possess multi-kinase inhibitory activity. However, it is imperative to conduct the described experiments to ascertain its actual potency and selectivity profile.
Further investigations should include:
-
Kinome-wide profiling: To assess the selectivity of this compound against a broader panel of kinases.
-
Cell-based assays: To confirm its activity in a cellular context and evaluate its effects on cell proliferation, apoptosis, and other relevant cellular processes.
-
In vivo studies: To determine its efficacy and pharmacokinetic properties in animal models of cancer.
By following the rigorous methodologies outlined in this guide, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of next-generation targeted cancer therapies.
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A Comparative Guide to Assessing the ADMET Profile of 5,6-difluoro-2-hydrazino-1H-benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold and the Imperative of Early ADMET Assessment
In the landscape of medicinal chemistry, the benzimidazole ring system stands out as a "privileged scaffold."[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to its incorporation into numerous clinically successful drugs.[3][4][5] The introduction of fluorine atoms, as seen in the 5,6-difluoro-1H-benzimidazole core, is a common strategy to modulate physicochemical properties such as metabolic stability and binding affinity. The further addition of a 2-hydrazino group provides a versatile synthetic handle for creating diverse chemical libraries.
However, promising biological activity alone does not make a drug. A candidate molecule must possess a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to be safe and effective. Early and comprehensive ADMET assessment is not merely a regulatory checkbox; it is a critical, data-driven process that guides medicinal chemistry efforts, minimizes late-stage failures, and ultimately accelerates the path to viable therapeutics.
This guide provides a framework for the systematic evaluation of the ADMET properties of 5,6-difluoro-2-hydrazino-1H-benzimidazole derivatives. We will compare this chemical class to established benzimidazole drugs and other relevant alternatives, offering both predictive computational methodologies and robust experimental protocols. The causality behind each experimental choice will be explained, ensuring a scientifically rigorous approach for researchers in the field.
Part 1: Predictive Assessment: In Silico ADMET Profiling
The journey of ADMET assessment begins long before a compound is synthesized. In silico predictive models offer a rapid and cost-effective first pass, allowing for the early identification of potential liabilities and the prioritization of candidates for synthesis.[6] These models leverage vast datasets to predict a compound's behavior based on its chemical structure.
Key Physicochemical and ADMET Descriptors
For any novel chemical series, the initial focus should be on fundamental physicochemical properties that govern pharmacokinetics. We use tools like SwissADME and QikProp to evaluate parameters that fall under established "rules of thumb" for drug development, such as Lipinski's Rule of Five.[1][2][7][8][9]
-
Absorption: Governed by properties like molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility (logS). Compounds with high TPSA (>140 Ų) or poor solubility often exhibit low oral absorption.
-
Distribution: Assessed by predicting the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins (PPB).[8][10] High PPB can limit the free fraction of the drug available to exert its effect.[11]
-
Metabolism: In silico tools can predict sites of metabolism (soft spots) on the molecule and the likelihood of inhibiting key drug-metabolizing enzymes like the Cytochrome P450 (CYP) family.[12][13][14] The benzimidazole core and the hydrazino linker are potential sites for metabolic transformation.
-
Toxicity: Early warnings for cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity can be generated, flagging compounds that may pose a safety risk.[15][16]
In Silico Assessment Workflow
The following diagram illustrates a typical workflow for the initial computational screening of a new chemical series.
Caption: A workflow for in silico ADMET and drug-likeness prediction.
Comparative In Silico Profile
The table below presents a hypothetical but plausible in silico profile for a representative this compound derivative compared to Albendazole (a marketed benzimidazole anthelmintic) and a generic lead compound from an alternative scaffold.
| Parameter | This compound Derivative (Hypothetical) | Albendazole (Reference) | Alternative Scaffold (Comparator) | Desired Range |
| Molecular Weight ( g/mol ) | 350 | 265.3 | 450 | < 500 |
| logP | 3.2 | 2.5 | 4.8 | < 5 |
| H-Bond Donors | 3 | 2 | 2 | ≤ 5 |
| H-Bond Acceptors | 5 | 4 | 6 | ≤ 10 |
| TPSA (Ų) | 85 | 77.8 | 95 | < 140 |
| GI Absorption | High | High | High | High |
| BBB Permeant | No | No | Yes | Varies by target |
| CYP2D6 Inhibitor | Yes | No | Yes | No |
| hERG Inhibition Risk | Moderate | Low | High | Low |
| Hepatotoxicity Risk | Moderate | Yes | Low | No |
This data is illustrative and serves as an example of how computational predictions are used for comparative analysis.
Part 2: Empirical Validation: Key In Vitro ADMET Assays
While in silico models provide valuable guidance, they are predictions, not certainties. Experimental validation is essential to generate robust data and build confident structure-activity relationships (SAR). The following section details core in vitro assays, providing step-by-step protocols that form a self-validating system when performed with appropriate controls.
In Vitro Experimental Workflow
This diagram outlines the logical flow of experimental assays, starting from the synthesized compound and moving through primary and secondary ADMET testing.
Caption: A tiered workflow for in vitro ADMET experimental validation.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay provides a measure of intrinsic clearance (Clint), indicating how rapidly a compound is metabolized by the primary Phase I enzymes (CYPs) located in the liver.[12][13] A compound with very high Clint may have a short half-life in vivo, requiring frequent dosing. Comparing the stability of different derivatives helps identify metabolic "soft spots" that can be modified to improve stability.
Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock of NADPH in buffer.
-
Prepare 1 mM stock solutions of the test compound and a positive control (e.g., Verapamil, a rapidly metabolized drug) in DMSO.
-
-
Incubation:
-
In a 96-well plate, add 5 µL of HLM solution to each well.
-
Add 1 µL of the 1 mM test compound stock solution to triplicate wells (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 5 µL of the 1 M NADPH solution (final concentration 1 mM). For "-NADPH" control wells, add buffer instead.
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is the degradation rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (Clint) in µL/min/mg protein.
-
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)
Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[17][18][19] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the levels of the co-administered drug can rise to toxic levels. This assay screens for inhibition against the most common isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).
Methodology:
-
Reagent Preparation:
-
Use commercially available recombinant human CYP enzymes (e.g., Bactosomes) and corresponding fluorogenic probe substrates (e.g., Vivid® substrates).
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in buffer. Include a known inhibitor as a positive control (e.g., Ketoconazole for CYP3A4).
-
-
Incubation (CYP3A4 Example):
-
In a black 96-well plate, combine the CYP3A4 enzyme, potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding a pre-warmed mixture of the fluorogenic substrate and an NADPH regeneration system.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time (e.g., 30-60 minutes) at the appropriate excitation/emission wavelengths.
-
-
Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration of the test compound.
-
Normalize the data to the vehicle control (0% inhibition) and the positive control inhibitor (100% inhibition).
-
Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: In Vitro Cytotoxicity Assay (HepG2 Cells)
Causality: This assay provides an early indication of a compound's potential to cause cell death, often used as a surrogate for organ-specific toxicity (e.g., using the human liver cell line HepG2 for hepatotoxicity).[20][21] High cytotoxicity can be a showstopper for a drug development program.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in appropriate media (e.g., EMEM with 10% FBS) at 37°C and 5% CO2.
-
Seed the cells into a clear 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
Viability Assessment (MTT Method):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration to determine the IC50 value.
-
Comparative In Vitro Data Summary
This table illustrates how experimental data can be tabulated to compare the ADMET profile of our lead compound with alternatives.
| Parameter | This compound Derivative (Hypothetical Data) | Albendazole (Reference) | Alternative Scaffold (Comparator) | Desired Profile |
| Solubility (µM) at pH 7.4 | 55 | 2.7 | 150 | > 50 µM |
| PAMPA Permeability (Pe x 10⁻⁶ cm/s) | 8.5 | 4.2 | 15.1 | > 2 (High) |
| HLM Stability (t½, min) | 45 | > 60 | 12 | > 30 min |
| CYP3A4 Inhibition (IC50, µM) | 8.5 | > 50 | 1.2 | > 10 µM |
| hERG Inhibition (IC50, µM) | 12 | > 30 | 0.5 | > 10 µM |
| HepG2 Cytotoxicity (IC50, µM) | 25 | 15 | > 100 | > 50 µM |
| Plasma Protein Binding (%) | 92% | 95% | 99.5% | < 99% |
Part 3: Integrated Assessment and ADMET-Driven Lead Optimization
The ultimate goal is to integrate all available data—in silico and in vitro—to build a comprehensive ADMET profile. This profile informs the crucial process of lead optimization, where medicinal chemists iteratively modify a compound's structure to improve its overall properties.
The Iterative Cycle of Drug Discovery
The relationship between ADMET profiling and the drug discovery cycle is not linear but cyclical. Poor ADMET results for a given compound provide critical feedback that guides the design of the next generation of molecules. For instance:
-
High Metabolic Clearance: If the HLM stability assay shows rapid metabolism, and in silico models predict the hydrazino group as a metabolic hotspot, chemists can explore replacing it with a more stable linker. The 5,6-difluoro substitution is often intended to block potential sites of aromatic hydroxylation, an effect that should be verified through metabolite identification studies.[22]
-
hERG Inhibition: If a compound shows potent hERG inhibition, this is a serious cardiotoxicity flag.[23] SAR analysis may reveal that a combination of high lipophilicity and a basic nitrogen atom is responsible. Subsequent designs would focus on reducing logP or masking the basic center.
-
Poor Solubility: If solubility is limiting, chemists can introduce polar functional groups or break up planarity in the molecule.
This iterative process is fundamental to modern drug discovery and is visualized below.
Caption: The iterative cycle of designing, synthesizing, and testing in drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, its potential can only be realized through a rigorous and integrated ADMET assessment strategy. By combining predictive computational modeling with robust in vitro experimentation, researchers can efficiently identify and mitigate potential liabilities related to absorption, distribution, metabolism, excretion, and toxicity. This guide provides a comprehensive framework and detailed protocols to empower drug development professionals to make informed decisions, optimize their chemical matter, and ultimately increase the probability of success in bringing safe and effective medicines to patients.
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- PubMed Central. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones.
- MDPI. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue.
- National Institutes of Health. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC.
- PubMed Central. (n.d.). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum.
- PubMed. (n.d.). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions.
- The Physiological Society. (2016). Electrophysiological characterisation of a minimally structured hERG potassium channel inhibitor.
- German Journal of Pharmaceuticals and Biomaterials. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
- ResearchGate. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry.
- ResearchGate. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents.
- National Institutes of Health. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231.
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- ResearchGate. (n.d.). Molecular structure design of 1H-benzimidazole-2-yl hydrazones and compounds under study.
- RSC Publishing. (n.d.). Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction.
- PubMed Central. (n.d.). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents.
- PubMed Central. (n.d.). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies.
- PubMed Central. (n.d.). Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride.
- Royal Society Open Science. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones.
- Nature. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis.
- Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.
- Journal of the Serbian Chemical Society. (n.d.). The correlation of plasma protein binding and molecular properties of selected antifungal drugs.
- Biophysical Journal. (2021). Structural modeling of the hERG potassium channel and associated drug interactions.
- Pharmacognosy Journal. (n.d.). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox.
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Safety Operating Guide
A Guide to the Safe Disposal of 5,6-difluoro-2-hydrazino-1H-benzimidazole
This document provides a comprehensive guide to the proper disposal of 5,6-difluoro-2-hydrazino-1H-benzimidazole, a specialized heterocyclic compound utilized in contemporary research and drug development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity. The procedures outlined herein are synthesized from established principles of chemical waste management and an analysis of the compound's structural hazards.
| Immediate Action: The Primacy of the Safety Data Sheet (SDS)
Before handling or disposing of this compound, you are required to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS). This document, provided by the supplier (e.g., Santa Cruz Biotechnology, Inc.), is the primary, authoritative source of information regarding the specific hazards, handling, and disposal requirements for the lot number you possess.
Core Principle: The SDS is the cornerstone of laboratory safety and regulatory compliance. Disposal procedures must always be aligned with the directives in Section 13 of the SDS: "Disposal Considerations."
| Hazard Assessment: A Structurally-Informed Approach
In the absence of a readily available, universal SDS, a conservative hazard assessment must be conducted based on the compound's constituent functional groups: a fluorinated benzimidazole core and a hydrazine moiety. This analysis dictates that the compound be treated as a highly hazardous substance.
-
Hydrazine Moiety (-NHNH₂): Hydrazine and its organic derivatives are a well-documented class of toxic and reactive compounds. They are often classified as potential carcinogens and can be corrosive and flammable. The U.S. Environmental Protection Agency (EPA) and the Centers for Disease Control and Prevention (CDC) provide extensive documentation on the hazards associated with hydrazines, mandating careful handling and disposal.
-
Fluorinated Aromatic Core: The presence of carbon-fluorine bonds increases the chemical stability and potential environmental persistence of the molecule. Halogenated organic compounds are often subject to stringent disposal regulations to prevent their release into the environment. High-temperature incineration is frequently the required disposal method for such compounds to ensure complete destruction.
-
Benzimidazole Core: While many benzimidazole derivatives have valuable pharmaceutical applications, the core structure can impart biological activity. Uncharacterized benzimidazoles should be handled with caution to avoid unintended biological effects through exposure.
| Feature | Associated Hazard | Primary Safety Concern | Recommended Handling Precaution |
| Hydrazine Group | Toxicity, Potential Carcinogenicity, Reactivity | Inhalation, Dermal Contact, Ingestion, Explosion Risk | Work in a certified chemical fume hood; use stringent PPE. |
| Difluoro-Aromatic System | Environmental Persistence, Combustion Byproducts (HF) | Long-term ecological impact, incinerator corrosion | Segregate waste; ensure disposal via high-temperature incinerator. |
| Active Moiety | Unknown Biological Activity | Unintended pharmacological effects | Avoid generation of dusts/aerosols; prevent all skin contact. |
| Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound for any purpose, including disposal preparation.
-
Hand Protection: Wear double-gloved nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contamination is suspected.
-
Eye Protection: Use ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemically resistant apron is also necessary.
-
Respiratory Protection: All handling of the solid material or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
| Step-by-Step Disposal Workflow
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office and a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Identify Waste Streams: Designate separate, clearly labeled hazardous waste containers for:
-
Solid Waste: Unused or expired this compound, and any lab debris (e.g., weigh boats, contaminated filter paper) grossly contaminated with the solid.
-
Liquid Waste: Solutions containing the compound. Do not mix with other waste streams unless explicitly permitted by your EHS office. Halogenated and non-halogenated liquid wastes should typically be kept separate.
-
Sharps Waste: Contaminated needles, scalpels, or other sharps.
-
-
Select Appropriate Containers: Use only EHS-approved, chemically compatible containers with secure, vapor-tight lids. Containers must be in good condition, free from leaks or damage.
-
Proper Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate estimation of the concentration and volume
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
-
Secure Closure: Ensure the container lid is tightly sealed.
-
Decontaminate Exterior: Wipe the exterior of the container with an appropriate solvent (e.g., 70% ethanol, unless reactive) to remove any external contamination.
-
Store Safely: Store the sealed and labeled container in a designated, secure satellite accumulation area (SAA) that is under the control of laboratory personnel. The SAA should have secondary containment to prevent spills.
-
Schedule Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide Documentation: Be prepared to provide the SDS and any other requested information to the EHS personnel.
Diagram 1: Disposal Decision Workflow
The following diagram illustrates the mandatory decision-making process for the disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
| Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety above all else.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area and prevent entry. If safe to do so, close the fume hood sash.
-
Report: Notify your laboratory supervisor and your institution's EHS office immediately. Provide details on the chemical spilled and the approximate quantity.
-
Do Not Clean Alone: Do not attempt to clean up a spill of this material, especially if you are not trained in hazardous spill response. Await the arrival of the trained EHS emergency response team. They have the appropriate equipment and absorbents to manage the cleanup safely.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
